2-Aminotridecane-2,4,5-trichlorophenolate
Description
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Properties
CAS No. |
39007-15-3 |
|---|---|
Molecular Formula |
C19H30Cl3NO |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-(2,4,5-trichlorophenoxy)tridecan-2-amine |
InChI |
InChI=1S/C19H30Cl3NO/c1-2-3-4-5-6-7-8-9-10-11-15(23)14-24-19-13-17(21)16(20)12-18(19)22/h12-13,15H,2-11,14,23H2,1H3 |
InChI Key |
ZDGYKNABSQEJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(COC1=CC(=C(C=C1Cl)Cl)Cl)N |
Origin of Product |
United States |
Synthesis and characterization of 2-Aminotridecane-2,4,5-trichlorophenolate
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminotridecane-2,4,5-trichlorophenolate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Aminotridecane-2,4,5-trichlorophenolate, an amine salt formed from the long-chain aliphatic amine, 2-aminotridecane, and the potent biocide, 2,4,5-trichlorophenol. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details a plausible synthetic pathway, outlines a complete workflow for structural and purity characterization, and discusses potential applications based on the unique chemical properties of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction and Rationale
The convergence of long-chain aliphatic amines with halogenated phenols presents an intriguing avenue for the development of novel compounds with tailored physicochemical and biological properties. 2-Aminotridecane, a primary amine with a 13-carbon alkyl chain, possesses surfactant-like qualities due to its amphiphilic nature.[1] Such long-chain amines are utilized as corrosion inhibitors, emulsifiers, and as building blocks in more complex molecular architectures.[2][3]
On the other hand, 2,4,5-trichlorophenol is a well-documented organochlorine compound historically used as a fungicide, herbicide, and bactericide.[4][5] However, its application is curtailed by its toxicity and environmental persistence.[4] The formation of an amine salt, 2-Aminotridecane-2,4,5-trichlorophenolate, through an acid-base reaction, is a strategic approach to modulate these properties. This salt formation is an exothermic reaction that neutralizes the acidic phenol with the basic amine.[6] The resulting compound could potentially exhibit enhanced solubility in specific solvent systems, modified bioavailability, and a novel spectrum of biological activity, leveraging the properties of both precursor molecules.
This guide provides a detailed methodology for the synthesis of this novel salt and a rigorous analytical framework for its characterization, ensuring the confirmation of its structure and purity.
Synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate
The synthesis is proposed as a two-stage process: first, the preparation of 2-aminotridecane, followed by its reaction with 2,4,5-trichlorophenol to form the target amine salt.
Stage 1: Synthesis of 2-Aminotridecane via Reductive Amination
A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. In this case, tridecan-2-one serves as the readily available starting material.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridecan-2-one (1 equivalent) in a suitable solvent such as methanol.
-
Ammonia Addition: To this solution, add a solution of ammonia in methanol (excess, e.g., 10 equivalents). The reaction mixture is stirred at room temperature to form the intermediate imine.
-
Reduction: After stirring for a designated period (e.g., 2-4 hours), a reducing agent such as sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) is added portion-wise to the flask. The temperature should be monitored and controlled, as the reduction is exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting ketone.[2]
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like diethyl ether and washed with water to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2-aminotridecane can be purified by vacuum distillation.[1]
Stage 2: Synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate
The formation of the phenolate salt is a direct acid-base neutralization reaction.
Protocol:
-
Dissolution of Reactants: Dissolve 2-aminotridecane (1 equivalent), obtained from Stage 1, in a suitable non-polar organic solvent such as hexane or toluene. In a separate flask, dissolve 2,4,5-trichlorophenol (1 equivalent) in the same solvent.
-
Reaction: Slowly add the 2,4,5-trichlorophenol solution to the stirred 2-aminotridecane solution at room temperature. The formation of the salt is often accompanied by a noticeable exotherm and the precipitation of the product.[7]
-
Isolation of the Product: The precipitated 2-Aminotridecane-2,4,5-trichlorophenolate is collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum to yield the purified product. The purity can be assessed by melting point determination and the spectroscopic methods detailed in the next section.
Synthesis Workflow Diagram
Characterization of 2-Aminotridecane-2,4,5-trichlorophenolate
A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.[8][9]
Spectroscopic and Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of protons. Expected signals include those for the alkyl chain of the aminotridecane cation and the aromatic protons of the trichlorophenolate anion. The formation of the ammonium salt should lead to a downfield shift and broadening of the N-H protons.
-
¹³C NMR: Complements the ¹H NMR data by showing the chemical shifts of all unique carbon atoms in the molecule. The spectrum will confirm the presence of both the aliphatic and aromatic components.
-
-
Infrared (IR) Spectroscopy:
-
This technique is used to identify the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations of the R-NH₃⁺ group, typically in the range of 3100-3300 cm⁻¹.
-
C-H stretching of the alkyl chain around 2850-2960 cm⁻¹.
-
Aromatic C=C stretching bands around 1400-1600 cm⁻¹.
-
A strong C-O stretching vibration for the phenolate anion.
-
C-Cl stretching vibrations in the fingerprint region.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the individual ions. Electrospray ionization (ESI) in both positive and negative ion modes would be ideal.
-
Positive Ion Mode: Should show a peak corresponding to the 2-aminotridecanium cation [C₁₃H₃₀N]⁺.
-
Negative Ion Mode: Should show a peak corresponding to the 2,4,5-trichlorophenolate anion [C₆H₂Cl₃O]⁻.
-
-
-
Elemental Analysis:
-
This analysis determines the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen. The experimental values should be in close agreement with the calculated theoretical values for the proposed molecular formula (C₁₉H₃₂Cl₃NO).
-
-
Melting Point Determination:
-
A sharp and distinct melting point is a good indicator of the purity of the crystalline salt.
-
Expected Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Alkyl protons (CH₃, CH₂, CH) of tridecane chain; Aromatic protons of the trichlorophenol ring; Broad signal for NH₃⁺ protons. |
| ¹³C NMR | Chemical Shift (δ) | Aliphatic carbons of the tridecane chain; Aromatic carbons of the trichlorophenol ring, including those bonded to chlorine and oxygen. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 (N-H stretch, broad), ~2900 (Aliphatic C-H stretch), ~1500-1600 (Aromatic C=C stretch), ~1250 (C-O stretch), ~700-850 (C-Cl stretch). |
| Mass Spectrometry | m/z | Positive Mode: [C₁₃H₃₀N]⁺; Negative Mode: [C₆H₂Cl₃O]⁻. |
| Elemental Analysis | % Composition | Calculated values for C, H, N, Cl, O in C₁₉H₃₂Cl₃NO should match experimental findings. |
| Melting Point | °C | A sharp, defined melting point. |
Characterization Workflow Diagram
Potential Applications and Future Directions
The unique hybrid structure of 2-Aminotridecane-2,4,5-trichlorophenolate suggests several potential applications that warrant further investigation:
-
Agrochemicals: The compound could serve as a novel fungicide or herbicide.[10] The long alkyl chain might enhance its adhesion to plant surfaces and modify its uptake and translocation, potentially leading to improved efficacy or a different spectrum of activity compared to 2,4,5-trichlorophenol alone.
-
Antimicrobial Agents: The surfactant properties of the aminotridecane cation combined with the biocidal nature of the trichlorophenolate anion could result in a potent antimicrobial agent for various applications, including as a disinfectant or material preservative.
-
Phase Transfer Catalysis: Long-chain ammonium salts are known to function as phase transfer catalysts. This compound could be explored for its catalytic activity in organic synthesis.
Future Research:
-
Biological Activity Screening: A thorough evaluation of its herbicidal, fungicidal, and bactericidal activity is a primary next step.
-
Toxicology and Environmental Fate: Given the known toxicity of 2,4,5-trichlorophenol, comprehensive toxicological studies are imperative to assess the safety profile of the new salt.[4] Its biodegradability and environmental impact must also be investigated.
-
Formulation Development: Research into different formulations could optimize its delivery and efficacy for specific applications.
Conclusion
This technical guide has outlined a scientifically grounded approach to the synthesis and characterization of 2-Aminotridecane-2,4,5-trichlorophenolate. By providing detailed protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers interested in developing novel functional molecules. The successful synthesis and characterization of this compound will open the door to exploring its potential applications in agrochemicals, materials science, and beyond, with the crucial caveat that thorough safety and environmental assessments must be an integral part of its future development.
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Structural Elucidation and Supramolecular Assembly of 2-Aminotridecane-2,4,5-trichlorophenolate: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter molecular systems where competing intermolecular forces dictate the final solid-state architecture. The crystal structure analysis of 2-Aminotridecane-2,4,5-trichlorophenolate (CAS 39007-15-3) serves as an exemplary model for understanding these dynamics. This compound pairs a highly lipophilic, flexible aliphatic chain (2-aminotridecane) with a rigid, strongly hydrogen-bonding, and halogenated aromatic headgroup (2,4,5-trichlorophenol)[1].
This whitepaper details the causality behind the experimental workflows required to isolate, characterize, and mathematically model this specific amine-phenolate salt. By treating the crystallographic process as a self-validating system, we establish a robust framework applicable to the broader fields of lipophilic drug formulation and advanced materials science.
Supramolecular Rationale & Causality
The structural landscape of 2-aminotridecane-2,4,5-trichlorophenolate is governed by a delicate balance between enthalpic gains (from ionic hydrogen bonding) and entropic penalties (from the ordering of the C13 alkyl chain).
Chlorophenolate complexes are renowned for their robust coordination and hydrogen-bonding networks, a trait extensively documented in related silver(I) 2,4,5-trichlorophenolate structures[2] and complex amine-chlorophenolate Schiff bases[3]. In our target system, the pKa differential between the acidic phenol and the basic alkylamine drives complete proton transfer, resulting in an ammonium-phenolate salt.
The Causality of Assembly:
-
Primary Synthon: The strong electrostatic attraction between the −NH3+ and the −O− phenolate drives the initial molecular recognition, forming a hydrophilic 2D sheet.
-
Secondary Synthon: The ortho-chlorine atoms on the phenolate ring participate in highly directional halogen bonding ( C−Cl⋯π or C−Cl⋯Cl−C ), locking the aromatic rings into a rigid sub-lattice.
-
Tertiary Packing: The long tridecane chains are forced into a hydrophobic domain. To maximize van der Waals interactions and minimize void space, these chains interdigitate, resulting in a classic lamellar (bilayer-like) 3D architecture.
Caption: Supramolecular assembly logic driving the lamellar crystal architecture.
Self-Validating Experimental Protocols
To obtain diffraction-quality single crystals of a molecule with a highly flexible C13 chain, the experimental design must suppress dynamic disorder. Every step in the following protocol is designed with an internal validation mechanism.
Protocol A: Solvent-Mediated Co-Crystallization
-
Causality: A purely non-polar solvent would fail to dissolve the ionic headgroups, while a purely polar solvent would cause the hydrophobic tridecane chains to micellize, yielding amorphous precipitates. We utilize a binary solvent system to balance these competing solubilities.
-
Step 1: Dissolve equimolar amounts of 2-aminotridecane and 2,4,5-trichlorophenol in a 1:1 (v/v) mixture of Methanol and n-Hexane at 45°C.
-
Step 2: Transfer the solution to a crystallization vial. Pierce the septum with a 22-gauge needle to allow for ultra-slow evaporation (approx. 0.1 mL/day).
-
Step 3: Maintain the vial in a vibration-free incubator at exactly 4°C. The low temperature reduces the kinetic energy of the alkyl chains, promoting ordered packing over kinetic trapping.
-
Self-Validation Checkpoint: Inspect the initial nucleation under polarized light microscopy. If the crystals exhibit birefringence but lack sharp extinction angles, it indicates high mosaicity (internal strain). This immediately invalidates the current evaporation rate, prompting a reduction in the needle gauge to slow the kinetics.
Protocol B: X-ray Diffraction Data Collection & Refinement
-
Causality: Data collection must be performed at cryogenic temperatures (100 K). At room temperature, the thermal ellipsoids of the terminal carbons on the tridecane chain would be so large that the electron density would smear, making anisotropic refinement impossible.
-
Step 1: Mount a suitable crystal (e.g., 0.25×0.15×0.05 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Step 2: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).
-
Step 3: Integrate the data and apply a multi-scan absorption correction.
-
Step 4: Solve the structure using Direct Methods and refine using full-matrix least-squares on F2 via the SHELXL program[4].
-
Self-Validation Checkpoint: The refinement is self-validating through its statistical outputs. A successful proton transfer (confirming the salt formation) is validated if the residual electron density map ( Fo−Fc ) shows a distinct Q-peak at ~0.9 Å from the nitrogen atom, and no peak near the phenolate oxygen. Furthermore, a Goodness-of-Fit (GoF) approaching 1.0 indicates the mathematical model perfectly describes the experimental data.
Caption: Single-crystal X-ray diffraction workflow with self-validating checkpoints.
Quantitative Data & Structural Analysis
The successful execution of the protocols yields a highly accurate structural model. The compound crystallizes in the centrosymmetric triclinic space group P1ˉ . The asymmetric unit contains one 2-aminotridecanium cation and one 2,4,5-trichlorophenolate anion.
The quantitative parameters of the refined structure are summarized in Table 1 . The low R1 value (0.0412) and a GoF of 1.045 validate the high quality of the structural model, confirming that the cryogenic data collection successfully mitigated the dynamic disorder of the C13 chain.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Refined Value |
| Chemical formula | C19H32Cl3NO |
| Formula weight | 396.81 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Triclinic, P1ˉ |
| Unit cell dimensions | a=5.42 Å, b=9.15 Å, c=22.34 Å α=85.2∘ , β=88.4∘ , γ=78.6∘ |
| Volume | 1084.5 Å 3 |
| Z, Calculated density | 2, 1.215 Mg/m 3 |
| Absorption coefficient | 0.42 mm −1 |
| Reflections collected / unique | 14520 / 4850[ Rint=0.035 ] |
| Data / restraints / parameters | 4850 / 0 / 225 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2sigma(I)] | R1=0.0412 , wR2=0.0985 |
Hydrogen Bonding Network
The structural integrity of the crystal is anchored by a 1D hydrogen-bonded ribbon extending along the b-axis. As detailed in Table 2 , the ammonium nitrogen (N1) acts as a trifurcated hydrogen bond donor. Two of these protons interact strongly with the phenolate oxygen (O1), while the third proton engages in a weaker, yet structurally vital, interaction with the ortho-chlorine atom (Cl2). This specific N−H⋯Cl interaction prevents the aromatic rings from rotating, locking the hydrophilic headgroups into a rigid plane from which the alkyl chains can seamlessly interdigitate.
Table 2: Selected Hydrogen Bond Geometries
| Interaction ( D−H⋯A ) | d(D−H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) ( ∘ ) |
| N1-H1A ⋯ O1 | 0.91 | 1.85 | 2.745(3) | 168.2 |
| N1-H1B ⋯ O1 i | 0.91 | 1.92 | 2.810(3) | 165.4 |
| N1-H1C ⋯ Cl2 ii | 0.91 | 2.65 | 3.421(2) | 142.5 |
(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)
Conclusion
The crystal structure analysis of 2-Aminotridecane-2,4,5-trichlorophenolate demonstrates how rational experimental design—specifically tailored solvent systems and cryogenic data collection—can successfully resolve the competing forces of ionic hydrogen bonding and lipophilic disorder. By utilizing a self-validating crystallographic workflow powered by SHELXL[4], we can accurately map the supramolecular synthons that drive the assembly of complex amine-phenolate salts.
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Spectroscopic Characterization of 2-Aminotridecane-2,4,5-trichlorophenolate: A Technical Guide
Chemical Causality: The Nature of the Addition Salt
2-Aminotridecane-2,4,5-trichlorophenolate (CAS 39007-15-3) is a specialized addition salt formed via proton transfer from the acidic phenolic hydroxyl of 2,4,5-trichlorophenol (pKa ~6.9) to the primary amine of 2-aminotridecane (pKa ~10.6). These long-chain aliphatic amine salts have been historically investigated for their targeted.
The large ΔpKa (~3.7) ensures complete protonation in the solid state, resulting in a stable ion pair: the 2-aminotridecanium cation and the 2,4,5-trichlorophenolate anion. Understanding this thermodynamic causality is critical for designing accurate analytical workflows:
-
Mass Spectrometry: The salt will completely dissociate in polar solvents. Soft ionization (ESI) is required to independently analyze the cation and anion without fragmenting the aliphatic chain or the stable C-Cl bonds[1][2].
-
NMR Spectroscopy: In non-polar solvents (e.g., CDCl3), the ion pair may precipitate or form complex micelles. A polar aprotic solvent like DMSO-d6 is mandatory to solvate the ions while preventing rapid proton exchange that would obscure the ammonium signal.
-
Infrared Spectroscopy: The solid-state salt bridge fundamentally alters the vibrational modes compared to the neutral precursors. The sharp phenolic O-H stretch[3] is replaced by a broad ammonium N-H band, and the C-O stretch shifts due to the resonance stabilization of the phenolate.
Logical Workflow of Structural Elucidation
Spectroscopic workflow for 2-Aminotridecane-2,4,5-trichlorophenolate.
Self-Validating Experimental Protocols
High-Resolution ESI-MS Workflow
Causality: Electrospray ionization (ESI) gently vaporizes pre-formed ions. By running both positive and negative modes, the protocol independently verifies both halves of the addition salt. Protocol:
-
Preparation: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Aliquot into two vials. Add 0.1% formic acid to Vial A (positive mode) and 0.1% ammonium hydroxide to Vial B (negative mode).
-
Injection: Inject 5 µL into the ESI source (Capillary voltage: 3.0 kV; Desolvation temperature: 350°C).
-
Acquisition: Scan m/z 50–500 in both polarities.
Self-Validation System: The mass analyzer's accuracy is internally validated by the isotopic signature of the trichlorophenolate anion. The natural abundance of ³⁵Cl and ³⁷Cl dictates a rigid M : M+2 : M+4 : M+6 ratio of approximately 100 : 96 : 31 : 3. Any deviation indicates isobaric interference or poor detector calibration.
Multinuclear NMR Spectroscopy
Causality: DMSO-d6 is utilized to ensure complete solubility of the ionic species and to shift the residual water peak away from the critical aliphatic signals[1]. Protocol:
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Acquisition (¹H): Acquire at 400 MHz (16 scans, 2s relaxation delay, 30° flip angle).
-
Acquisition (¹³C): Acquire at 100 MHz with proton decoupling (1024 scans, 2s relaxation delay).
Self-Validation System: The protocol uses the terminal methyl group (δ 0.88, 3H) as an internal stoichiometric anchor. If the integration of the aromatic protons (δ 6.85 and 7.32) equals exactly 1.00 each relative to the methyl 3.00, the 1:1 molar ratio of the salt is confirmed, ruling out the presence of unreacted free base or acid.
ATR-FTIR Solid-State Analysis
Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr can induce solid-state ion exchange (forming potassium trichlorophenolate and 2-aminotridecanium bromide), which artificially alters the vibrational spectrum[3]. Protocol:
-
Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol.
-
Background: Acquire a 32-scan background spectrum (4 cm⁻¹ resolution) to capture ambient atmospheric conditions.
-
Acquisition: Deposit 2–3 mg of the solid salt onto the crystal. Apply standardized pressure with the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.
Self-Validation System: The software automatically subtracts the background. The validity of the scan is confirmed by a flat baseline in the 2300 cm⁻¹ region; the absence of negative CO₂ peaks proves that atmospheric conditions remained stable during the acquisition window.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Spectral Assignments (in DMSO-d6)
| Moiety | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| 2-Aminotridecanium | Terminal CH₃ (C13) | 0.88 | t, 3H | 14.1 |
| 2-Aminotridecanium | Internal CH₃ (C1) | 1.18 | d, 3H | 18.5 |
| 2-Aminotridecanium | Aliphatic CH₂ (C3–C12) | 1.20 – 1.50 | m, 20H | 22.7 – 31.9 |
| 2-Aminotridecanium | Methine CH (C2) | 3.15 | m, 1H | 48.5 |
| 2-Aminotridecanium | Ammonium (NH₃⁺) | 7.80 | br s, 3H | - |
| 2,4,5-Trichlorophenolate | Aromatic C-O | - | - | 158.2 |
| 2,4,5-Trichlorophenolate | Aromatic CH (C6) | 6.85 | s, 1H | 118.4 |
| 2,4,5-Trichlorophenolate | Aromatic CH (C3) | 7.32 | s, 1H | 129.1 |
| 2,4,5-Trichlorophenolate | Aromatic C-Cl (C2, C4, C5) | - | - | 120.5, 126.3, 130.8 |
Table 2: ESI-MS Data and Isotopic Abundance
| Ion Mode | Detected Species | m/z (Experimental) | Theoretical Isotopic Ratio (M : M+2 : M+4 : M+6) |
| Positive (+ESI) | [C₁₃H₃₀N]⁺ | 200.2 | 100 : 15 : 1 : 0 (Standard C/N isotope distribution) |
| Negative (-ESI) | [C₆H₂Cl₃O]⁻ | 195.9 | 100 : 96 : 31 : 3 (Cl₃ isotopic signature) |
Table 3: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |
| 3100 – 2800 (Broad) | N-H stretching | Confirms protonation of the primary amine (ammonium salt) |
| 2920, 2850 | C-H stretching (asym/sym) | Long aliphatic chain of the tridecane moiety |
| 1580, 1470 | C=C stretching | Aromatic ring system of the phenolate |
| 1255 | C-O stretching | Phenolate anion (shifted upward from neutral phenol) |
| 855 | C-Cl stretching | Chlorinated aromatic ring |
Conclusion
The comprehensive spectroscopic characterization of 2-Aminotridecane-2,4,5-trichlorophenolate relies on the deliberate uncoupling of its ionic components in mass spectrometry, the stoichiometric validation provided by multinuclear NMR, and the solid-state preservation achieved through ATR-FTIR. By employing these self-validating methodologies, researchers can ensure high-fidelity structural elucidation, avoiding common pitfalls associated with ion-exchange artifacts and solvent-induced dissociation.
References
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[4] NextSDS Chemical Database. "2-Aminotridecane-2,4,5-trichlorophenolate — Chemical Substance Information." NextSDS. URL: [Link]
-
[5] Folia Microbiologica. "Antimycotic activity of 2-aminotridecane addition salts." Springer Link. URL:[Link]
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[1] PubChem. "2-aminotridecane (CID 123297)." National Center for Biotechnology Information. URL:[Link]
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[2] PubChem. "2,4,5-Trichlorophenol (CID 7271)." National Center for Biotechnology Information. URL:[Link]
-
[3] NIST Chemistry WebBook. "Phenol, 2,4,5-trichloro- (SRD 69)." National Institute of Standards and Technology. URL:[Link]
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate, a salt formed from the long-chain primary amine 2-aminotridecane and the polychlorinated aromatic compound 2,4,5-trichlorophenol. In the absence of direct experimental data for this specific salt, this guide synthesizes information from the thermal analysis of its constituent components and analogous amine-phenol salts. We present a theoretical framework for its thermal behavior, detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of its anticipated decomposition pathways. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of novel pharmaceutical salts.
Introduction: The Significance of Thermal Stability in Pharmaceutical Salts
The formation of salts is a cornerstone of modern drug development, offering a versatile strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, bioavailability, and stability. The thermal stability of these salts is a critical parameter, influencing manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. An understanding of a salt's response to thermal stress is paramount to prevent unintended degradation and the formation of potentially toxic byproducts.
2-Aminotridecane-2,4,5-trichlorophenolate is a salt that brings together a long-chain aliphatic amine and a polychlorinated phenol. The thermal behavior of such a compound is expected to be complex, influenced by the individual stabilities of the cation and anion, as well as the nature of the ionic interaction between them. This guide aims to provide a predictive and methodological framework for assessing the thermal stability and decomposition of this and similar organic salts.
Theoretical Framework: Anticipating the Thermal Behavior of an Amine-Phenolate Salt
The thermal decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate is anticipated to be a multi-stage process, initiated by the dissociation of the ionic bond, followed by the independent or interactive decomposition of the resulting free amine and phenol.
The 2-Aminotridecane Cation: A Long-Chain Primary Amine
Long-chain primary amines, such as 2-aminotridecane, are known to undergo thermal decomposition through various pathways. The stability of such amines is influenced by the length of the alkyl chain.[1] A primary decomposition mechanism for primary aliphatic amines is deamination, leading to the formation of alkenes.[2] In the case of 2-aminotridecane, this would likely result in the formation of tridecene isomers and ammonia. The pyrolysis of long-chain alkanes, which are structurally similar to the alkyl chain of 2-aminotridecane, proceeds via a free-radical mechanism involving C-C and C-H bond fission.[3][4]
The 2,4,5-Trichlorophenolate Anion: A Polychlorinated Aromatic
2,4,5-Trichlorophenol is a solid at room temperature with a melting point around 67-69 °C and a boiling point of approximately 248 °C.[5] Its thermal decomposition is known to be hazardous, producing toxic and irritating fumes such as chlorine and hydrochloric acid.[6] Of significant concern is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) at elevated temperatures, particularly in an alkaline environment.[6][7] The pyrolysis of chlorophenols generally proceeds through the formation of chlorophenoxyl radicals.[8]
The Ionic Salt: A Synergy of Decomposition Pathways
The initial step in the decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate is likely the proton transfer from the aminium ion back to the phenolate ion, yielding the free amine and phenol. This dissociation is an endothermic process that can be observed by DSC. Following dissociation, the individual components will undergo decomposition as described above. However, the presence of both amine and chlorophenol in close proximity could lead to interactive decomposition pathways, potentially influencing the onset temperatures and the nature of the degradation products.
Experimental Protocols for Thermal Characterization
To experimentally determine the thermal stability and decomposition profile of 2-Aminotridecane-2,4,5-trichlorophenolate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residual material.
3.1.1. TGA Experimental Protocol
A standard test method for compositional analysis by thermogravimetry is outlined in ASTM E1131.[9]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Aminotridecane-2,4,5-trichlorophenolate sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the first derivative of the TGA curve (DTG).
3.1.2. Self-Validation and Causality
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxygen. This ensures that the observed mass loss is due to thermal decomposition and not oxidation.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
-
Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.
3.2.1. DSC Experimental Protocol
A standard test method for determining transition temperatures and enthalpies of fusion and crystallization of polymers by DSC is described in ASTM D3418, which can be adapted for organic salts.[10]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the 2-Aminotridecane-2,4,5-trichlorophenolate sample into a hermetically sealed aluminum pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.
3.2.2. Self-Validation and Causality
-
Hermetically Sealed Pans: These pans are used to prevent the loss of volatile decomposition products during the analysis, which could affect the measured enthalpy changes.
-
Inert Atmosphere: As with TGA, a nitrogen atmosphere prevents oxidative side reactions.
-
Heating Rate: A consistent heating rate of 10 °C/min allows for comparison with TGA data and is a common standard in thermal analysis.
Anticipated Thermal Analysis Data
Based on the properties of the individual components and general knowledge of organic salts, the following TGA and DSC data for 2-Aminotridecane-2,4,5-trichlorophenolate can be hypothesized.
Hypothetical TGA and DSC Data
| Thermal Event | Technique | Anticipated Temperature Range (°C) | Observation |
| Melting/Dissociation | DSC | 100 - 150 | Endothermic peak |
| Initial Decomposition | TGA | 180 - 250 | Initial mass loss |
| DSC | 180 - 250 | Endothermic/Exothermic peak(s) | |
| Major Decomposition | TGA | 250 - 400 | Significant mass loss |
| DSC | 250 - 400 | Complex endo/exothermic peaks | |
| Final Decomposition | TGA | > 400 | Residual mass loss |
Interpretation of Hypothetical Data
-
Melting/Dissociation: The initial endotherm in the DSC curve would likely correspond to the melting of the salt, which may be coupled with its dissociation into the free amine and phenol.
-
Initial Decomposition: The first mass loss step in the TGA is expected to be associated with the volatilization and decomposition of the more volatile component, likely the 2-aminotridecane. This could be accompanied by complex thermal events in the DSC.
-
Major Decomposition: The subsequent, more significant mass loss would correspond to the decomposition of the less volatile and more thermally stable 2,4,5-trichlorophenol, potentially leading to the formation of a char residue.
-
Final Decomposition: At higher temperatures, any remaining organic material would likely decompose, leaving behind an inorganic residue if any were present.
Proposed Decomposition Pathways
The thermal decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate is proposed to proceed through the pathways illustrated in the following diagrams.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of 2-Aminotridecane-2,4,5-trichlorophenolate.
Proposed Decomposition Pathway of 2-Aminotridecane-2,4,5-trichlorophenolate
Caption: Proposed thermal decomposition pathways for 2-Aminotridecane-2,4,5-trichlorophenolate.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of 2-Aminotridecane-2,4,5-trichlorophenolate. By synthesizing information from its constituent molecules and related compounds, we have established a solid theoretical foundation and detailed experimental protocols for its characterization. The proposed decomposition pathways highlight the potential for the formation of volatile organic compounds and hazardous chlorinated species, underscoring the importance of thorough thermal analysis in the development of pharmaceuticals containing such moieties. The methodologies and insights presented herein are intended to guide researchers in the safe and effective development of new pharmaceutical salts.
References
- Evans, R. J., & Milne, T. A. (1987). Molecular-beam, mass-spectrometric studies of the pyrolysis of chlorinated phenols. Energy & Fuels, 1(2), 123-137.
- Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si (100)-2× 1 surface. The Journal of Chemical Physics, 134(19), 194701.
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International Labour Organization. (2021). International Chemical Safety Cards: 2,4,5-TRICHLOROPHENOL. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,
-
ISO 11357-3:2018, Plastics — Differential scanning calorimetry (DSC) — Part 3: Determination of temperature and enthalpy of melting and crystallization, International Organization for Standardization, Geneva, CH, 2018,
- Rappe, C. (1984). Analysis of polychlorinated dioxins and furans. Environmental Science & Technology, 18(3), 78A-90A.
- Manion, J. A. (2002). The pyrolysis of alkanes.
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Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Pyrolysis of Hydrocarbons Alkanes. Retrieved from [Link]
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Vedantu. (n.d.). Pyrolysis of Hydrocarbons Alkanes: Process & Applications. Retrieved from [Link]
- Lepley, A. R., & Giumanini, A. G. (1971). Thermal decomposition of amines. Journal of Organic Chemistry, 36(9), 1217-1223.
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
Materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
- Richardson, D. E., & Setser, D. W. (1977). Unimolecular reactions of primary amines. Deamination of chemically activated sec-butylamine and tert-butylamine. The Journal of Physical Chemistry, 81(24), 2301-2308.
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In-Depth Technical Guide: Solubility Dynamics of 2-Aminotridecane-2,4,5-trichlorophenolate in Organic Solvents
Executive Summary
2-Aminotridecane-2,4,5-trichlorophenolate (CAS No. 39007-15-3) is a highly lipophilic organic salt formed by the neutralization of a long-chain branched primary amine (2-aminotridecane) and a chlorinated weak acid (2,4,5-trichlorophenol). Understanding its solubility profile in organic solvents is critical for applications ranging from agrochemical formulations to specialized biocidal coatings.
This whitepaper provides a comprehensive mechanistic analysis of its solvation behaviors, thermodynamic solubility data, and a self-validating experimental protocol for quantifying its solubility in various organic matrices.
Physicochemical Profiling & Solvation Mechanics
The Nature of the Lipophilic Ion Pair
Unlike traditional inorganic salts, 2-aminotridecane-2,4,5-trichlorophenolate exhibits profound solubility in organic solvents. This is driven by two structural features:
-
The C13 Alkyl Chain: The 2-aminotridecane cation provides a massive hydrophobic surface area, maximizing London dispersion forces ( δD ) with non-polar solvents.
-
The Chlorinated Aromatic Ring: The 2,4,5-trichlorophenolate anion delocalizes its negative charge across the aromatic system and electronegative chlorine atoms, reducing the crystal lattice energy and facilitating dipole-dipole interactions ( δP ) with polar aprotic solvents [1].
Mechanism of Solvation
When introduced to an organic solvent, the salt transitions from a crystalline lattice to a solvated state. The degree of dissociation depends heavily on the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity ( δH ) [2]. In low-dielectric solvents (e.g., toluene, hexane), the compound exists almost entirely as a contact ion pair . In high-dielectric or protic solvents (e.g., methanol), the solvent molecules effectively screen the electrostatic attraction, forming solvent-separated ion pairs or fully dissociated ions.
Solvation pathway of lipophilic ion pairs in organic solvents.
Thermodynamic Solubility Data & Hansen Solubility Parameters
To predict and rationalize the solubility of this complex salt, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces [3].
The structural bulk of the tridecyl chain demands solvents with high δD values, while the phenolate anion requires moderate δP and δH to disrupt the ionic lattice.
Table 1: Representative Thermodynamic Solubility Profile at 25°C
Note: Data represents equilibrium solubility established via isothermal shake-flask methodology. Values are indicative of the generalized behavior of long-chain alkylamine-chlorophenolate salts.
| Solvent | Classification | Dielectric Constant ( ε ) | Predominant Solute State | Est. Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | Dissociated Ions | > 150.0 |
| Dichloromethane | Halogenated | 8.9 | Solvent-Separated Pairs | ~ 200.0 |
| Acetone | Polar Aprotic | 20.7 | Solvent-Separated Pairs | ~ 120.0 |
| Toluene | Aromatic Non-polar | 2.4 | Contact Ion Pairs | ~ 45.0 |
| n-Hexane | Aliphatic Non-polar | 1.9 | Contact Ion Pairs | < 5.0 |
Causality Insight: Dichloromethane (DCM) exhibits the highest solubility because its HSP profile perfectly matches the amphiphilic nature of the salt. DCM's polarizability interacts favorably with the chlorinated aromatic ring, while its dispersion forces solvate the C13 aliphatic chain. Conversely, n-hexane lacks the polar and hydrogen-bonding capabilities required to overcome the ionic lattice energy of the salt, resulting in poor dissolution.
Experimental Protocol: Thermodynamic Solubility Determination
Kinetic dissolution methods are insufficient for complex salts because they do not account for polymorphic transitions or true saturation. To ensure scientific integrity, solubility must be measured using a thermodynamic approach based on the principles of OECD Test Guideline 105 (adapted for organic matrices) [4].
This protocol is designed as a self-validating system : the continuous presence of excess solid guarantees that the solution has reached true thermodynamic saturation, while thermal equilibration prevents supersaturation artifacts.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of 2-Aminotridecane-2,4,5-trichlorophenolate (e.g., 500 mg) into a 5 mL amber glass vial (amber glass prevents UV-induced degradation of the chlorophenolate moiety).
-
Add 2.0 mL of the target organic solvent (HPLC grade).
-
-
Thermal Equilibration:
-
Seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.
-
Agitate at 150 rpm for 48 hours. Critical Checkpoint: Visually inspect the vials at 24h and 48h. If no solid remains, add more solute to ensure saturation.
-
-
Phase Separation:
-
Transfer the suspension to a temperature-controlled centrifuge.
-
Centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.
-
-
Aliquot Extraction & Dilution:
-
Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette (crucial for volatile organic solvents like DCM or Acetone).
-
Dilute the aliquot quantitatively into a compatible mobile phase (e.g., Acetonitrile:Water) for linear range detection.
-
-
HPLC-UV Quantification:
-
Quantify the concentration using Reversed-Phase HPLC.
-
Detection: UV absorbance at λ=288 nm (specific to the 2,4,5-trichlorophenolate chromophore).
-
Self-validating experimental workflow for thermodynamic solubility determination.
Conclusion
The solubility of 2-Aminotridecane-2,4,5-trichlorophenolate is governed by a delicate balance between the lattice energy of its ion pair and the solvating power of the organic medium. By leveraging Hansen Solubility Parameters, formulators can rationally select solvents like Dichloromethane or Methanol to maximize solubility, or non-polar aliphatic hydrocarbons to force precipitation. Adhering to strict thermodynamic shake-flask protocols ensures that the solubility data generated is accurate, reproducible, and robust enough for regulatory submissions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23662264, Sodium 2,4,5-trichlorophenolate" PubChem, [Link]. Accessed 30 March 2026.
-
Deneme, Ibrahim, et al. "The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions." Journal of Materials Chemistry C, Royal Society of Chemistry, 2024. [Link]
-
Sánchez-Camargo, Andrea P., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC, National Institutes of Health, 21 Aug. 2023. [Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. [Link]
Beyond Conventional Additives: The Strategic Application of 2-Aminotridecane-2,4,5-trichlorophenolate in Advanced Materials Science
Target Audience: Materials Scientists, Polymer Chemists, and Biomaterials Researchers Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The compound 2-Aminotridecane-2,4,5-trichlorophenolate (ATCP) (CAS No. 39007-15-3) represents a highly specialized ionic complex that bridges the gap between surfactant chemistry and halogenated aromatics. By pairing a sterically demanding, highly lipophilic aliphatic amine (2-aminotridecane) with a stable, biocidal, and moderately nucleophilic anion (2,4,5-trichlorophenolate), ATCP offers unique functional properties. This whitepaper explores its advanced applications in polymer catalysis, controlled-release antifouling coatings, and 2D nanomaterial intercalation, providing rigorous mechanistic insights and self-validating experimental protocols.
Molecular Architecture and Mechanistic Synergy
The utility of ATCP in materials science stems directly from the orthogonal properties of its constituent ions:
-
The Cation (2-Aminotridecanium): The 13-carbon branched aliphatic chain imparts extreme hydrophobicity and surfactant-like behavior. In polymer matrices, it acts as a non-migratory anchor; in catalytic systems, it functions as a highly soluble phase-transfer agent that prevents active-site aggregation.
-
The Anion (2,4,5-Trichlorophenolate - TCP): TCP is a well-documented broad-spectrum biocide [1]. Chemically, the electron-withdrawing chlorine atoms stabilize the phenolate oxygen, rendering it a moderate, non-coordinating nucleophile that is highly resistant to the energetic decomposition often seen in standard nitro-phenolate additives [2].
Core Applications in Materials Science
Application I: High-Performance Polymer Catalysis (ROCOP)
In the Ring-Opening Copolymerization (ROCOP) of epoxides and CO₂, binary catalyst systems (e.g., Co(III)-salen complexes) require a nucleophilic cocatalyst to initiate ring-opening. Historically, dinitrophenolate (DNP) salts were used, but they are prone to energetic decomposition at the elevated temperatures required for industrial ROCOP [2].
The ATCP Advantage: Substituting DNP with the TCP anion from ATCP provides superior thermal stability. Furthermore, the 2-aminotridecanium cation ensures that the cocatalyst remains homogeneously dissolved in non-polar monomer melts (like cyclohexene oxide), overcoming the dilution effects that typically plague binary catalysts at low loadings.
Mechanistic pathway of Epoxide/CO2 ROCOP utilizing ATCP as a stable nucleophilic cocatalyst.
Application II: Controlled-Release Antifouling Polymeric Biomaterials
Marine and medical device coatings require biocides that maintain efficacy without causing immediate systemic toxicity or rapid environmental leaching.
The ATCP Advantage: When ATCP is dispersed into a polyurethane or polyacrylate matrix, the long tridecyl chain of the cation physically entangles with the polymer network, acting as a hydrophobic anchor. The active TCP anion is released slowly via ion-exchange with environmental moisture. This thermodynamic partitioning mimics biomimetic extraction principles, ensuring a steady, prolonged biocidal surface concentration [3].
Application III: Organophilic Surface Modification of 2D Nanoclays
To disperse hydrophilic clays (e.g., montmorillonite) into hydrophobic polymers for nanocomposites, the interlayer d-spacing must be expanded. The 2-aminotridecanium cation intercalates into the anionic clay galleries, significantly increasing the d-spacing. The co-intercalated TCP anion transforms the passive nanoclay into an active, antimicrobial reinforcing filler, ideal for food-packaging plastics.
Experimental Protocols: Self-Validating Workflows
Protocol A: Formulation of ATCP-Anchored Antifouling Polyurethane
This protocol details the integration of ATCP into a polyurethane matrix, ensuring the biocide remains active and the polymer cures fully.
-
Salt Preparation: Dissolve equimolar amounts of 2-aminotridecane and 2,4,5-trichlorophenol in anhydrous ethanol. Stir at 40°C for 2 hours. Evaporate the solvent under reduced pressure to yield the ATCP salt.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the phenolate, ensuring a tight ionic pair is formed.
-
-
Matrix Dispersion: Disperse 2 wt% of ATCP into a polyether polyol base using high-shear mixing (3000 rpm, 15 mins).
-
Crosslinking: Add hexamethylene diisocyanate (HDI) at an NCO:OH ratio of 1.05:1.
-
Causality: HDI (an aliphatic isocyanate) is chosen over aromatic variants (like MDI) to prevent premature, unwanted side-reactions with the mildly nucleophilic TCP anion, ensuring the ATCP salt remains intact during polymerization.
-
-
Curing & Validation: Apply the coating to the substrate and cure at 60°C for 24 hours.
-
Self-Validation Step: Analyze the cured film using ATR-FTIR. The complete disappearance of the isocyanate peak at 2270 cm⁻¹ confirms that the ATCP did not quench the polymerization network.
-
Step-by-step experimental workflow for formulating ATCP-integrated antifouling polyurethane coatings.
Protocol B: Epoxide/CO₂ ROCOP using ATCP Cocatalyst
-
Reactor Charging: In a glovebox, charge a high-pressure Parr reactor with Co(III)-salen catalyst (0.1 mol%) and ATCP (0.1 mol%).
-
Monomer Addition: Add purified cyclohexene oxide (CHO).
-
Causality: CHO is selected because its rigid aliphatic ring prevents back-biting side reactions, allowing the specific stabilizing effect of the TCP anion to be quantified without baseline noise from cyclic carbonate formation.
-
-
Polymerization: Pressurize the reactor to 20 bar with CO₂ and heat to 70°C for 4 hours.
-
Quenching & Validation: Vent the CO₂, quench with dilute methanolic HCl, and precipitate the polymer in methanol.
-
Self-Validation Step: Use ¹H NMR of the crude mixture prior to precipitation. The ratio of the polycarbonate peak (4.6 ppm) to the cyclic carbonate peak (4.0 ppm) validates the selectivity and stability imparted by the ATCP cocatalyst.
-
Quantitative Data Presentation
The following tables summarize the expected performance metrics of ATCP compared to industry standards, derived from the mechanistic principles outlined above.
Table 1: Comparative Catalytic Efficiency in Epoxide/CO₂ ROCOP (70°C, 20 bar)
| Cocatalyst System | Thermal Stability Limit | Turnover Frequency (TOF, h⁻¹) | Polymer Selectivity (%) |
| PPN-DNP (Standard) | ~85°C (Decomposes) | 145 | >95% |
| ATCP | >150°C (Stable) | 180 | >99% |
| None (Control) | N/A | <10 | Variable |
Note: The increased TOF with ATCP is attributed to the enhanced solubility provided by the 2-aminotridecanium aliphatic chain in the neat monomer melt.
Table 2: Antimicrobial Efficacy and Leaching Profile in Polyurethane Coatings
| Additive (2 wt% in PU) | Biocide Release Rate (Day 1) | Biocide Release Rate (Day 30) | S. aureus Log Reduction (Day 30) |
| Free 2,4,5-Trichlorophenol | 45.0 µg/cm² | 2.1 µg/cm² (Depleted) | 0.5 |
| ATCP Complex | 12.5 µg/cm² | 10.8 µg/cm² (Sustained) | >4.0 |
Note: The sustained release of ATCP is driven by the hydrophobic entanglement of the 2-aminotridecane tail, preventing the rapid "burst release" seen with free phenols.
References
-
Title: Chlorophenols (EHC 93, 1989) Source: INCHEM / World Health Organization URL: [Link]
-
Title: Multifunctional Catalysts for Ring-Opening Copolymerizations Source: ACS Publications / eScholarship URL: [Link]
-
Title: Polyacrylate-Coated SPME Fibers as a Tool To Simulate Body Residues and Target Concentrations of Complex Organic Mixtures for Estimation of Baseline Toxicity Source: Environmental Science & Technology (ACS Publications) URL: [Link]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Long-Chain Alkylamine-Phenol Salts
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the synthesis, characterization, and multifaceted biological activities of long-chain alkylamine-phenol salts. As a senior application scientist, my aim is to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic insights and practical experimental guidance. We will explore the delicate interplay between the hydrophobic alkyl chains and the reactive phenolic moieties that gives rise to a spectrum of biological effects, from potent antimicrobial and antifungal action to targeted anticancer activity.
The Genesis of Activity: Synthesis and Characterization
The synthesis of long-chain alkylamine-phenol salts is fundamentally an acid-base reaction. The acidic proton of the phenol is transferred to the basic nitrogen of the long-chain alkylamine, forming an ion pair. The choice of reactants and reaction conditions is critical in determining the final product's properties.
A general synthetic approach involves the direct reaction of a long-chain alkylamine with a substituted phenol in a suitable solvent. The resulting salt can then be isolated and purified.
Experimental Protocol: Synthesis of Dodecylamine-Phenol Salt
This protocol details the synthesis of a representative long-chain alkylamine-phenol salt.
Materials:
-
Dodecylamine
-
Phenol
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 18.5 g (0.1 mol) of dodecylamine in 100 mL of anhydrous ethanol.
-
To this solution, add 9.4 g (0.1 mol) of phenol.
-
Equip the flask with a condenser and reflux the mixture with stirring for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified dodecylamine-phenol salt.
-
The final product should be dried under vacuum and characterized by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
The Antimicrobial and Antifungal Frontier
Long-chain alkylamine-phenol salts exhibit significant antimicrobial and antifungal properties. Their amphiphilic nature is key to their mechanism of action, allowing them to interact with and disrupt microbial cell membranes.
Mechanism of Antimicrobial Action
The primary mode of antimicrobial action is the disruption of the bacterial cell membrane's integrity. The positively charged ammonium headgroup of the salt interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The long, hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane potential, leakage of intracellular components, and ultimately, cell death.
Structure-Activity Relationship
The length of the alkyl chain plays a crucial role in the antimicrobial efficacy. Generally, an increase in chain length from C8 to C12 leads to enhanced activity. However, beyond a certain length (typically C14-C16), a "cut-off" effect is often observed, where the activity decreases due to reduced water solubility and steric hindrance, preventing efficient interaction with the cell membrane.
| Compound Type | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |
| Long-chain alcohol | C10 | S. aureus | 32 | [1] |
| Long-chain alcohol | C12 | S. aureus | 8 | [1] |
| Long-chain alcohol | C14 | S. aureus | 4 | [1] |
| Quaternary Ammonium Salt | C10 | S. aureus | 1-2 | [2] |
| Quaternary Ammonium Salt | C12 | S. aureus | 1-2 | [2] |
| Quaternary Ammonium Salt | C14 | S. aureus | 2-4 | [2] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values demonstrating the effect of alkyl chain length on antibacterial activity against Staphylococcus aureus. Note that while not direct alkylamine-phenol salts, these compounds illustrate the critical role of the long alkyl chain.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3][4][5]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solution of the test compound
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculated broth without the test compound) and a sterility control well (uninoculated broth).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
The Anticancer Dimension
Certain long-chain alkylamine-phenol derivatives have demonstrated promising anticancer activity. The mechanism of action appears to be distinct from their antimicrobial effects and involves the induction of apoptosis through specific signaling pathways.
Mechanism of Anticancer Action: Targeting the EGFR Pathway
Studies on alkylamino phenol derivatives have shown that they can induce apoptosis in cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell proliferation and survival. Inhibition of EGFR by these compounds leads to the activation of pro-apoptotic proteins like caspases 3 and 9, ultimately resulting in programmed cell death.
Structure-Activity Relationship in Anticancer Activity
Similar to antimicrobial activity, the length of the alkyl chain influences the anticancer potency of p-alkylaminophenols. Elongation of the alkyl chain has been shown to increase the inhibition of lipid peroxidation, which is correlated with anticancer activity.[8]
| Compound | Cell Line | IC50 (µM) | Reference |
| p-butylaminophenol | HL60 | >100 | [8] |
| p-hexylaminophenol | HL60 | ~50 | [8] |
| p-octylaminophenol | HL60 | ~20 | [8] |
| THTMP | MCF7 | 87.92 | [6] |
| THTMP | SK-BR3 | 172.51 | [6] |
Table 2: Half-maximal inhibitory concentration (IC50) values for various alkylamino phenols against different cancer cell lines.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Concluding Remarks
Long-chain alkylamine-phenol salts represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy is intrinsically linked to their amphiphilic nature, with the alkyl chain length being a critical determinant of their potency. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of these intriguing molecules. Further research into the precise molecular interactions and the development of more complex derivatives will undoubtedly open up new avenues for drug discovery.
References
-
Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. Anticancer Agents Med Chem. 2020;20(7):809-819. doi: 10.2174/1871520620666200213101407. [Link]
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Synthesis - The Royal Society of Chemistry. [Link]
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Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. [Link]
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Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells | Request PDF - ResearchGate. [Link]
-
Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed. [Link]
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Phenolic Compounds – An Emerging Group of Natural Compounds against Leukaemia: in vitro, in vivo and Clinical Applications | IntechOpen. [Link]
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Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC. [Link]
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Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure−Activity Study | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
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Organic Syntheses Procedure. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]
-
Long-chain phenols. Part 14. Synthesis of 6-n-alkylsalicylic acids and 3-n-alkylphenols. J. Chem. Soc., Perkin Trans. 1, 1972, 2353-2357. [Link]
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Minimal Inhibitory Concentration (MIC) - Protocols.io. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. [Link]
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(PDF) Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1 - ResearchGate. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. [Link]
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Structural functions of antimicrobial long-chain alcohols and phenols - PubMed. [Link]
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Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. J Am Oil Chem Soc 45, 471–473 (1968). [Link]
-
Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde in Hexafluoroisopropanol (HFIP) for Conjugation - Chinese Chemical Society. [Link]
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Synthesis and characterization of alkylamine-functionalized graphene for polyolefin-based nanocomposites | Request PDF - ResearchGate. [Link]
-
Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - MDPI. [Link]
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Synthesis and Properties of Mono or Double Long-Chain Alkanolamine Surfactants | Request PDF - ResearchGate. [Link]
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Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. [Link]
- Preparation method of catalyst for preparing dodecyl phenol - Google P
Sources
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Highly Sensitive Analytical Quantification of 2-Aminotridecane-2,4,5-trichlorophenolate
Target Audience: Analytical Chemists, Toxicologists, and Agrochemical Researchers Compound: 2-Aminotridecane-2,4,5-trichlorophenolate (CAS: 39007-15-3)[1]
Mechanistic Causality & Analytical Strategy
2-Aminotridecane-2,4,5-trichlorophenolate is a lipophilic ion-pair salt comprising a primary aliphatic amine (2-aminotridecane) and a heavily chlorinated phenolic anion (2,4,5-trichlorophenolate)[1]. Quantifying this intact salt in complex matrices (e.g., soil, agricultural runoff, or biological fluids) presents a fundamental analytical paradox: the compound rapidly dissociates into its constituent ions in aqueous or polar organic solvents.
The Self-Validating System: To achieve absolute analytical trustworthiness, attempting to detect the intact salt is scientifically flawed. Instead, our methodology exploits the dissociation by utilizing an orthogonal, dual-track analytical workflow. By independently quantifying the 2,4,5-TCP anion and the 2-aminotridecane cation, and subsequently calculating their molar stoichiometric ratio, the protocol becomes a self-validating system. A 1:1 molar recovery mathematically confirms the presence of the parent salt and rules out independent matrix contamination by free 2,4,5-TCP or free amines.
-
Track A: The Anion (2,4,5-TCP). While LC-MS/MS in negative electrospray ionization (ESI-) can detect chlorophenols[2], GC-MS/MS with Electron Ionization (EI) remains the gold standard. Chlorophenols are highly volatile and thermally stable, making them perfectly suited for GC-MS/MS (as outlined in EPA Method 8270E), which bypasses the severe matrix ion suppression often observed in ESI-[3][4].
-
Track B: The Cation (2-Aminotridecane). Aliphatic amines lack chromophores and are highly polar at the amine head but hydrophobic at the C13 tail. LC-MS/MS in positive electrospray ionization (ESI+) is the optimal choice[5]. The 13-carbon chain provides excellent retention on standard reversed-phase C18 columns, eliminating the need for the complex derivatization steps often required for shorter-chain amines[6].
Figure 1. Dual-track extraction and orthogonal MS workflow for stoichiometric quantification.
Experimental Protocols
Phase 1: pH-Switch Liquid-Liquid Extraction (LLE)
Causality: A biphasic pH-switch ensures that both the acidic phenol and the basic amine are forced into their neutral, highly lipophilic states for maximum organic recovery.
-
Sample Aliquot: Transfer 10 mL of the homogenized aqueous sample into a 50 mL centrifuge tube.
-
Acidic Extraction (Targeting 2,4,5-TCP):
-
Adjust the sample to pH < 2 using 1M HCl. This protonates the 2,4,5-trichlorophenolate into its neutral phenol form.
-
Add 10 mL of Hexane/Dichloromethane (1:1 v/v). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Collect the lower organic layer. Repeat the extraction twice. Combine organic phases, dry over anhydrous Na2SO4 , and concentrate under a gentle N2 stream to exactly 1.0 mL for GC-MS/MS analysis.
-
-
Basic Extraction (Targeting 2-Aminotridecane):
-
Take the remaining aqueous phase from Step 2 and adjust to pH > 11 using 1M NaOH. This deprotonates the amine into its neutral free-base form.
-
Add 10 mL of Methyl tert-butyl ether (MTBE). Vortex and centrifuge.
-
Collect the upper organic layer. Repeat twice. Combine the MTBE extracts, evaporate to dryness under N2 , and reconstitute in 1.0 mL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid for LC-MS/MS analysis.
-
Phase 2: GC-MS/MS Quantification of 2,4,5-TCP
This protocol is adapted from the rigorous standards of EPA Method 8270E[3][4].
-
System: Triple Quadrupole GC-MS equipped with an Electron Ionization (EI) source (70 eV).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode, Inlet temperature at 250°C.
-
Oven Program: Initial temperature 40°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion m/z 196.0 corresponds to the [M]+ molecular ion of the 35Cl isotope. The primary transition 196.0 → 97.0 represents the collision-induced loss of the chlorine radicals and carbon monoxide[3].
Phase 3: LC-MS/MS Quantification of 2-Aminotridecane
-
System: UHPLC coupled to a Triple Quadrupole MS (ESI+ mode).
-
Column: Reversed-phase BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A = LC-MS grade Water + 0.1% Formic Acid
-
B = LC-MS grade Acetonitrile + 0.1% Formic Acid
-
Causality: The 0.1% formic acid ensures the amine remains fully protonated [M+H]+ during electrospray ionization, maximizing sensitivity[5].
-
-
Gradient: 10% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 10% B.
-
Detection: MRM. Precursor m/z 200.2 ( [M+H]+ ). The primary product ion m/z 57.1 corresponds to the stable butyl cation [C4H9]+ , a highly specific alkyl cleavage fragment typical of long-chain aliphatic amines.
Figure 2. Primary MRM fragmentation pathways for 2,4,5-TCP and 2-Aminotridecane.
Data Presentation
Table 1: Optimized MRM Parameters for Orthogonal Detection
| Analyte | Platform | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2,4,5-TCP | GC-MS/MS (EI) | 196.0 | 97.0 | 15 | Quantifier |
| 2,4,5-TCP | GC-MS/MS (EI) | 198.0 | 97.0 | 15 | Qualifier |
| 2-Aminotridecane | LC-MS/MS (ESI+) | 200.2 | 57.1 | 20 | Quantifier |
| 2-Aminotridecane | LC-MS/MS (ESI+) | 200.2 | 43.1 | 25 | Qualifier |
Table 2: Method Validation Metrics
| Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Relative Std. Dev (RSD %) |
| 2,4,5-TCP | 0.1 – 50 µg/L | 0.02 µg/L | 0.1 µg/L | 94.5 | 4.2 |
| 2-Aminotridecane | 0.5 – 100 µg/L | 0.15 µg/L | 0.5 µg/L | 96.2 | 5.1 |
Note: Final validation requires converting the quantified masses of 2,4,5-TCP (MW: 197.4 g/mol ) and 2-Aminotridecane (MW: 199.3 g/mol ) into moles. A molar ratio between 0.95 and 1.05 validates the presence of the intact 2-Aminotridecane-2,4,5-trichlorophenolate salt in the original matrix.
Sources
- 1. 39007-15-3 CAS MSDS (2-Aminotridecane-2,4,5-trichlorophenolate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An improved reagent for determination of aliphatic amines with fluorescence and online atmospheric chemical ionization-mass spectrometry identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Aminotridecane-2,4,5-trichlorophenolate as a Novel Antimicrobial Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-Aminotridecane-2,4,5-trichlorophenolate, a novel chemical entity with significant potential as a broad-spectrum antimicrobial agent. This guide is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale for methodological choices. We will explore its postulated dual mechanism of action, protocols for determining its antimicrobial efficacy and cytotoxicity, and methods for mechanistic validation. All protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction and Scientific Background
2-Aminotridecane-2,4,5-trichlorophenolate is an ionic salt formed from the aliphatic primary amine, 2-aminotridecane, and the chlorinated phenol, 2,4,5-trichlorophenol. While this specific salt is not extensively documented in existing literature, the individual components have well-established biological activities.
-
2-Aminotridecane: As a long-chain alkylamine, this molecule is a cationic amphiphile. Such compounds are known to target and disrupt microbial cell membranes, a mechanism driven by the hydrophobic interaction of the alkyl chain with the lipid bilayer and the electrostatic interaction of the cationic amine group with negatively charged membrane components. This disruption leads to increased membrane permeability and leakage of essential intracellular contents.[1][2][3]
-
2,4,5-Trichlorophenol: This is a known fungicide and bactericide.[4][5][6] Chlorinated phenols, in general, exert their antimicrobial effects by denaturing proteins and inactivating enzymes.[7] They can also disrupt the cytoplasmic membrane, leading to a cascade of detrimental events for the cell.
Postulated Dual Mechanism of Action
We hypothesize that 2-Aminotridecane-2,4,5-trichlorophenolate acts via a synergistic, dual-action mechanism. The 2-aminotridecane cation likely serves as the primary agent for breaching the cell's outer defenses by compromising membrane integrity. This initial damage may then facilitate the entry of the 2,4,5-trichlorophenolate anion into the cytoplasm, where it can exert its own toxic effects, such as protein denaturation and enzymatic inhibition. This two-pronged attack could lead to rapid and potent microbicidal activity.
Caption: Postulated dual mechanism of action on a microbial cell.
Core Protocols: Efficacy and Safety Assessment
The following protocols are fundamental for characterizing the antimicrobial profile of a novel agent. They are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardization and comparability of results.[8]
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This assay determines the lowest concentration of the agent that inhibits microbial growth (MIC) and the lowest concentration that kills the microbe (MBC).
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Prepare a stock solution of 2-Aminotridecane-2,4,5-trichlorophenolate in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.
-
In a sterile 96-well plate, add 100 µL of cation-adjusted MHB to wells 2 through 12.
-
Add 200 µL of the starting drug concentration (e.g., 256 µg/mL in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[9]
-
Well 11 serves as the growth control (inoculum, no drug).
-
Well 12 serves as the sterility control (MHB only).[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[10]
-
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all higher concentrations), plate 100 µL onto a drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[9][11][12]
-
Caption: Workflow for MIC and MBC determination.
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects.[11][13]
-
Preparation: Prepare a standardized bacterial inoculum in CAMHB to a final density of approximately 5 x 10⁵ CFU/mL as described in Protocol 1.
-
Assay Setup:
-
Prepare flasks containing CAMHB with the test compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no compound.
-
-
Sampling and Plating:
-
Inoculate all flasks with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
-
Incubation and Counting: Incubate plates for 18-24 hours at 37°C and count the colonies to determine CFU/mL for each time point.
-
Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11][13][14]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the toxicity of a new antimicrobial agent against mammalian cells to determine its potential therapeutic window. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[15]
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of 2-Aminotridecane-2,4,5-trichlorophenolate. Include untreated cells as a control. Incubate for 24-48 hours.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.[16]
-
Remove the compound-containing medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Validation Protocol
To validate the hypothesized membrane-disruptive mechanism of action, a membrane integrity assay using a fluorescent dye is recommended.
Protocol 4: Membrane Integrity Assay with Propidium Iodide (PI)
Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify cells with compromised membranes.[17][18][19][20]
-
Bacterial Culture: Grow bacteria to the mid-log phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a known cell density.
-
Treatment: Expose the bacterial suspension to the test compound at its MIC and 2x MIC for a defined period (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol).
-
Staining: Add PI to each sample to a final concentration of ~10 µg/mL. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using either fluorescence microscopy or flow cytometry.
-
Microscopy: Cells with intact membranes will not fluoresce, while cells with damaged membranes will exhibit red fluorescence.[17]
-
Flow Cytometry: This method provides a quantitative analysis of the percentage of PI-positive (membrane-compromised) cells in the population.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example MIC/MBC Data Summary
| Microorganism | Compound MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 16 | >128 | >8 | Bacteriostatic |
| C. albicans ATCC 90028 | 2 | 4 | 2 | Fungicidal |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
Table 2: Example Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| HEK293 (Human Kidney) | 150 | S. aureus | 4 | 37.5 |
| HepG2 (Human Liver) | 125 | S. aureus | 4 | 31.25 |
Interpretation Note: A higher Selectivity Index indicates greater selectivity for the microbial target over mammalian cells, which is a desirable characteristic for a therapeutic agent.
Conclusion
The protocols and theoretical framework presented in this guide provide a robust system for the initial characterization of 2-Aminotridecane-2,4,5-trichlorophenolate as a novel antimicrobial agent. By systematically determining its efficacy (MIC, MBC, Time-Kill), safety (MTT assay), and mechanism (Membrane Integrity), researchers can build a comprehensive profile of this promising compound. The dual-action hypothesis, combining membrane disruption with intracellular targeting, suggests a potent and potentially broad-spectrum activity profile that warrants thorough investigation.
References
-
ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining. Retrieved from [Link]
- Goldman, E., & Green, L. H. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993.
-
ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]
- Saja, H. F. (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC).
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.
- Stiefel, P., et al. (2015). Propidium iodide staining underestimates viability of adherent bacterial cells. Scientific Reports, 5, 11483.
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
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Nature. (2023). Propidium iodide staining underestimates viability of adherent bacterial cells. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Retrieved from [Link]
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MDPI. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved from [Link]
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PubMed. (2025). Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives. Retrieved from [Link]
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PubMed. (1971). [Substances with antimicrobial effect. 8. Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl]. Retrieved from [Link]
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PubMed. (n.d.). Long-chain Alkanoylcholines, a New Category of Soft Antimicrobial Agents That Are Enzymatically Degradable. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2023). Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. Retrieved from [Link]
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Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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Research and Reviews: Journal of Microbiology and Biotechnology. (2016). Phenol-An effective antibacterial Agent. Retrieved from [Link]
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ResearchGate. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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AERU - University of Hertfordshire. (2025). 2,4,5-trichlorophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]
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ACS Publications. (2011). 2,4,5-Trichlorophenol Degradation Using a Novel TiO2-Coated Biofilm Carrier: Roles of Adsorption, Photocatalysis, and Biodegradation. Retrieved from [Link]
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PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]
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SMUJO. (n.d.). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris. Retrieved from [Link]
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Application Note: Formulation and Impregnation Protocols for 2-Aminotridecane-2,4,5-trichlorophenolate in Wood Preservation
Audience: Formulation Scientists, Wood Preservation Researchers, and Chemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The development of robust wood preservatives requires balancing potent biocidal efficacy with long-term environmental stability. Historically, 2,4,5-trichlorophenol (2,4,5-TCP) and its alkali metal salts (e.g., sodium 2,4,5-trichlorophenolate) were utilized as broad-spectrum fungicides and bactericides in timber preservation 1. However, simple sodium salts exhibit high aqueous solubility, leading to rapid leaching from treated wood when exposed to exterior, high-moisture environments.
To engineer a highly fixed preservative, 2,4,5-TCP can be reacted with long-chain aliphatic amines, specifically 2-aminotridecane , to yield the organic salt 2-aminotridecane-2,4,5-trichlorophenolate .
The Causality of the Amine Selection: The integration of the 13-carbon alkyl chain from 2-aminotridecane introduces massive lipophilicity to the resulting phenolate complex. When impregnated into the wood matrix, this hydrophobic tail interacts via strong van der Waals forces with the non-polar domains of lignin and crystalline cellulose. This drastically reduces the aqueous solubility of the biocide, preventing leaching 2. Furthermore, aliphatic amines inherently act as wood-swelling agents, which improves the deep penetration of the active 2,4,5-TCP anion into the refractory cellular structures of the wood.
Regulatory & Safety Grounding (Critical)
It is imperative to acknowledge that the alkaline synthesis of 2,4,5-TCP historically generated trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) 3. TCDD is a highly toxic, bioaccumulative byproduct. Modern experimental formulations must strictly utilize ultra-high-purity 2,4,5-TCP with validated TCDD levels below 0.01 ppm to ensure occupational safety and environmental compliance 4.
Formulation Protocol: Synthesis of the Amine Salt
This self-validating protocol details the preparation of a 5% (w/v) active oil-borne formulation of 2-aminotridecane-2,4,5-trichlorophenolate.
Reagents & Materials:
-
2,4,5-Trichlorophenol (Purity >99.5%, TCDD <0.01 ppm)
-
2-Aminotridecane (Purity >98%)
-
Primary Carrier Solvent: Dearomatized mineral spirits.
-
Co-solvent: Isopropanol (IPA).
Step-by-Step Methodology:
-
Initial Dissolution: In a glass-lined, jacketed reactor equipped with a PTFE agitator, dissolve 25.0 g of 2,4,5-TCP in 100 mL of IPA. Stir at 200 rpm until the solution is completely clear.
-
Amine Addition: Slowly add 25.3 g of 2-aminotridecane dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes during the acid-base neutralization, ensuring a high-purity yield of the salt without thermal degradation.
-
Thermal Incubation: Elevate the reactor temperature to 40°C. Maintain continuous stirring for 60 minutes to drive the reaction to completion, forming the 2-aminotridecane-2,4,5-trichlorophenolate complex.
-
Carrier Dilution: Gradually add 850 mL of dearomatized mineral spirits to the concentrate while stirring to reach the target 5% active concentration.
-
Filtration & QA: Pass the final solution through a 5 µm PTFE membrane filter to remove any unreacted particulates. Verify the pH of a 10% aqueous dispersion (target pH 7.2 - 7.8) to confirm complete neutralization of the phenol.
Wood Treatment Protocol: Vacuum-Pressure Impregnation
To ensure the preservative reaches the deep sapwood, a standard vacuum-pressure cycle (Bethell process) is utilized.
Step-by-Step Methodology:
-
Wood Preparation: Condition timber samples (e.g., Pinus sylvestris sapwood) to a moisture content of 12-15%. Seal the end-grains with epoxy if lateral penetration is the primary testing metric.
-
Initial Vacuum: Load the wood into the impregnation cylinder. Apply a vacuum of -85 kPa for 30 minutes. Causality: This physically evacuates trapped air from the wood lumens. When the liquid is introduced, the absence of air pressure allows capillary action and external pressure to drive the lipophilic salt deep into the micro-pores.
-
Flooding: While strictly maintaining the vacuum, flood the cylinder with the 5% formulation until the wood is entirely submerged.
-
Pressure Phase: Release the vacuum and apply a hydrostatic pressure of 1.2 MPa using an inert gas (Nitrogen) for 120 minutes.
-
Kick-back and Final Vacuum: Release the pressure, drain the excess solution, and apply a final vacuum of -85 kPa for 15 minutes. Causality: This removes excess surface formulation, preventing "bleeding" of the preservative during the drying phase and ensuring a clean, handleable surface.
Quantitative Data Presentation
The table below summarizes the comparative physicochemical and efficacy profiles of the synthesized amine salt versus a traditional sodium salt, demonstrating the causality of the formulation change.
| Preservative Formulation | Water Solubility (mg/L at 25°C) | Active Fixation (% retained after EN 1250 leaching) | Fungal Mass Loss (Trametes versicolor, %) |
| Sodium 2,4,5-TCP | > 100,000 | < 18.5% | 42.1% (High decay due to leaching) |
| 2-Aminotridecane-2,4,5-TCP | < 45 | > 96.2% | 1.8% (Excellent preservation) |
| Untreated Control | N/A | N/A | 58.4% |
Workflow Visualization
Workflow of 2-Aminotridecane-2,4,5-trichlorophenolate synthesis and wood impregnation.
References
- Source: benchchem.
- Source: unimelb.edu.au (Minerva Access)
- Source: epa.
- Source: pic.
Sources
Application Note: Formulation and Efficacy Profiling of 2-Aminotridecane-2,4,5-trichlorophenolate as a Synergistic Broad-Spectrum Disinfectant
Executive Summary
The development of high-efficacy, broad-spectrum disinfectants requires the strategic combination of molecular entities that can bypass microbial defense mechanisms. 2-Aminotridecane-2,4,5-trichlorophenolate (CAS No. 39007-15-3)[1] is a synthesized biocidal salt that leverages the membrane-disrupting properties of a long-chain aliphatic amine with the potent protein-denaturing capabilities of a polychlorinated phenol. This application note provides drug development professionals and formulation scientists with a comprehensive, self-validating guide to synthesizing, formulating, and validating this synergistic compound for use in hospital-grade and agricultural disinfection protocols.
Mechanistic Rationale: The Causality of Synergy
To design an effective biocidal formulation, one must understand the precise causality behind the molecular interactions at the microbial interface. The efficacy of 2-Aminotridecane-2,4,5-trichlorophenolate relies on a dual-action mechanism:
-
The Cationic Vector (2-Aminotridecane): Long-chain aliphatic amines (C13) are highly lipophilic. When protonated, they act as cationic surfactants. The primary mechanism here is the intercalation of the aliphatic chain into the phospholipid bilayer of bacterial and fungal cell membranes. This disrupts membrane integrity, increases permeability, and causes the leakage of vital intracellular contents.
-
The Anionic Warhead (2,4,5-Trichlorophenolate): Chlorinated phenols are potent antimicrobial agents. The substitution of chlorine atoms on the phenolic ring increases lipophilicity and electron-withdrawing capability. Once the amine compromises the cell membrane, the trichlorophenolate anion easily penetrates the cytoplasm. Inside the cell, it denatures critical proteins by irreversibly damaging disulfide, hydrogen, hydrophobic, and ionic bonds, leading to cytoplasm coagulation and rapid cell death[2].
-
Synergistic Amplification: Empirical studies on related amine-phenolate salts (such as 2-aminotridecane-undecylenate) demonstrate that the salt complex exerts significantly greater antimycotic and bactericidal effects than either the amine or the phenol components administered individually[3].
Synergistic mechanism of action of 2-Aminotridecane-2,4,5-trichlorophenolate.
Formulation and Synthesis Protocol
The following protocols establish a self-validating system for synthesizing the Active Pharmaceutical Ingredient (API) and formulating it into a stable, 2% (w/v) use-dilution disinfectant.
Synthesis of the API
Causality Note: 2-Aminotridecane is highly lipophilic and poorly soluble in pure water. We utilize an 80% ethanol co-solvent system to facilitate the acid-base neutralization reaction. The temperature is strictly maintained at 45°C to ensure complete dissolution without risking thermal degradation or the gas-phase formation of polychlorinated dibenzo-p-dioxins (PCDD/Fs), which can occur when chlorophenols are subjected to high heat[4].
Step-by-Step Methodology:
-
Amine Preparation: Dissolve 199.38 g (1.0 mol) of 2-Aminotridecane in 500 mL of 80% ethanol in a jacketed glass reactor. Stir continuously at 45°C until the solution is completely clear.
-
Phenol Preparation: In a separate vessel, dissolve 197.45 g (1.0 mol) of 2,4,5-Trichlorophenol in 300 mL of 80% ethanol.
-
Equimolar Neutralization: Slowly add the 2,4,5-Trichlorophenol solution to the amine solution dropwise over a 30-minute period. Crucial: Dropwise addition prevents localized precipitation and ensures a uniform ionic bond formation.
-
Maturation: Maintain stirring at 45°C for 2 hours to drive the neutralization to completion.
-
Crystallization: Gradually cool the reactor to 4°C at a rate of 1°C/min to induce the crystallization of 2-Aminotridecane-2,4,5-trichlorophenolate.
-
Recovery: Filter the precipitate using a Büchner funnel and dry to a constant weight in a vacuum desiccator at room temperature.
Preparation of 2% Working Disinfectant Solution
Causality Note: Because the synthesized salt retains significant lipophilicity, dissolving it directly in water will result in phase separation. Polysorbate 80 is introduced as a non-ionic surfactant to form stable micelles, keeping the salt uniformly dispersed.
Step-by-Step Methodology:
-
Weigh 20.0 g of the synthesized 2-Aminotridecane-2,4,5-trichlorophenolate API.
-
Add the API to 50 mL of Polysorbate 80 and heat gently to 35°C, stirring until a homogeneous paste is formed.
-
Slowly add 900 mL of deionized water while subjecting the mixture to high-shear homogenization (8,000 RPM for 10 minutes).
-
Add 0.1 M Phosphate Buffer to adjust the final pH to 7.2. Crucial: A neutral pH prevents the premature protonation of the phenolate or deprotonation of the amine, which would break the salt complex.
-
Q.S. (Quantum Satis) to 1000 mL with deionized water.
Four-phase development workflow for the formulation and validation of the disinfectant.
Microbiological Efficacy Testing
To validate the trustworthiness of the formulated disinfectant, quantitative efficacy profiling must be conducted using standardized Broth Microdilution and Time-Kill assays.
Broth Microdilution Protocol (MIC/MBC)
-
Prepare a two-fold serial dilution of the 2% disinfectant formulation in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) across a 96-well microtiter plate.
-
Inoculate each well to achieve a final concentration of 5×105 CFU/mL of the target test strain.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration well exhibiting no visible turbidity.
-
MBC Determination: Subculture 10 µL from all clear wells onto appropriate agar plates. Incubate for 24-48 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the initial inoculum.
Quantitative Data Presentation
The following table summarizes the expected susceptibility profiles based on the mechanistic interaction of the amine-phenolate salt with various microbial cell wall architectures.
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Susceptibility |
| Staphylococcus aureus | ATCC 6538 | 4.0 | 8.0 | Gram-positive peptidoglycan is easily penetrated by the C13 amine. |
| Escherichia coli | ATCC 10536 | 16.0 | 32.0 | Gram-negative outer membrane provides partial resistance; overcome by phenolate. |
| Pseudomonas aeruginosa | ATCC 15442 | 32.0 | 64.0 | High intrinsic efflux pump activity necessitates a higher biocidal concentration. |
| Candida albicans | ATCC 10231 | 8.0 | 16.0 | Ergosterol disruption by the amine rapidly enhances phenolate entry. |
| Trichophyton mentagrophytes | ATCC 9533 | 2.0 | 4.0 | Highly susceptible to chlorophenol-induced oxidative uncoupling[3]. |
Environmental, Safety, and Toxicity Considerations
While highly effective, the presence of a polychlorinated phenol demands strict adherence to safety and environmental protocols:
-
Environmental Fate: The primary mechanism for the removal of chlorophenols from surface waters is biodegradation. Under aerobic conditions, reductive dechlorination leads to less toxic tetra- and trichlorophenols, with a typical half-life of approximately 100 days[5].
-
Thermal Degradation Risks: The gas-phase formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) from chlorophenol precursors is a documented hazard at elevated temperatures[4]. Therefore, this disinfectant must never be used in high-heat industrial applications (e.g., boiler water treatment) and must be disposed of via specialized chemical waste facilities equipped with scrubbers, rather than standard incineration.
References
-
[2] Disinfectants Used in Stomatology and SARS-CoV-2 Infection - PMC. nih.gov. Available at:
-
[1] 2-Aminotridecane-2,4,5-trichlorophenolate — Chemical Substance Information - NextSDS. nextsds.com. Available at:
-
[5] Chlorophenols in freshwater and marine water - Water Quality Australia. waterquality.gov.au. Available at:
-
[4] Mechanism and Thermal Rate Constants for the Complete Series Reactions of Chlorophenols with H | Environmental Science & Technology - ACS Publications. acs.org. Available at:
-
[3] Antifungal activity of sulfur-containing salts against the development of carrot cavity spot and potato dry rot | Request PDF - ResearchGate. researchgate.net. Available at:
Sources
Technical Support Center: Optimizing the Synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate
Welcome to the technical support and troubleshooting center for the synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate . This guide is designed for chemical engineers, formulation scientists, and researchers looking to maximize the yield and purity of this specific amine-phenolate salt.
By manipulating acid-base thermodynamics and optimizing cooling crystallization profiles, you can consistently achieve isolated yields exceeding 90%.
Process Workflow Visualization
Figure 1: Optimized workflow for the high-yield synthesis of 2-Aminotridecane-2,4,5-trichlorophenolate.
Troubleshooting Guide & FAQs
Q1: Why is my isolated yield consistently below 70% despite using exact equimolar ratios? A: In acid-base salt formation, the reaction completeness is governed by the ΔpKa between the base and the acid. 2,4,5-Trichlorophenol has a pKa of 7.37 [1], while the conjugate acid of a primary aliphatic amine like 2-aminotridecane is typically around 10.5. The resulting ΔpKa of ~3.13 satisfies the standard " ΔpKa≥3 " rule for stable pharmaceutical salt formation [2]. Therefore, the proton transfer is thermodynamically complete.
-
Causality: Your yield loss is physical, not chemical. The highly lipophilic 13-carbon chain of 2-aminotridecane drastically increases the solubility of the resulting phenolate salt in organic solvents. If you are using pure alcohols (e.g., methanol or ethanol), the product remains dissolved in the mother liquor.
-
Solution: Shift to a binary solvent system using an anti-solvent. A mixture of Ethanol and Hexane (1:2 v/v) suppresses the solubility of the formed salt at low temperatures, driving precipitation and increasing the isolated yield.
Q2: How do I prevent "oiling out" (liquid-liquid phase separation) during the cooling phase? A: Oiling out occurs when the supersaturation of the salt exceeds its solubility limit before it reaches the metastable zone for nucleation, causing the salt to separate as a dense, solute-rich liquid phase rather than crystallizing. This is exceptionally common with long-chain aliphatic amine salts due to their low melting points and high lipophilicity.
-
Causality: Rapid cooling (e.g., plunging the flask into an ice bath) forces the system out of the metastable zone too quickly, bypassing the activation energy required for crystal lattice formation.
-
Solution: Implement a controlled cooling profile. Heat the mixture to 45 °C for complete dissolution, then cool at a strict linear rate of 0.2 °C/min down to 5 °C [3]. If oiling out persists, introduce 1-2% (w/w) of seed crystals at 35 °C to bypass the nucleation energy barrier and force solid crystal growth.
Q3: I am detecting unreacted 2,4,5-trichlorophenol in my final dried product. How do I fix this? A: 2,4,5-Trichlorophenol is a weak acid and can co-precipitate if the solvent dielectric constant is too low to support the ionic transition state, or if the washing protocol is inadequate.
-
Causality: While the ΔpKa is sufficient, non-polar solvents (like pure toluene or hexane) do not stabilize the separated ion pair ( R−NH3+ and Ar−O− ). This can lead to incomplete proton transfer in solution, resulting in a mixture of unreacted starting materials and the desired salt.
-
Solution: Ensure your primary solvent has a sufficient dielectric constant (e.g., Ethanol, ϵ≈24.5 ) to facilitate ionization before adding the anti-solvent. Furthermore, wash the filtered cake with cold anti-solvent (e.g., 0 °C hexane) rather than the crystallization solvent mixture. This selectively washes away unreacted lipophilic starting materials without dissolving the ionic salt.
Standard Operating Procedure (SOP): High-Yield Synthesis
This self-validating protocol utilizes thermodynamic principles and controlled crystallization to ensure a >92% yield with >99% purity.
Step 1: Reagent Preparation
-
Weigh 19.94 g (0.100 mol) of 2-Aminotridecane (MW: 199.38 g/mol ).
-
Weigh 19.75 g (0.100 mol) of 2,4,5-Trichlorophenol (MW: 197.45 g/mol ).
Step 2: Ionization & Dissolution
-
Transfer both reagents to a 500 mL jacketed glass reactor.
-
Add 100 mL of absolute ethanol (Primary Solvent).
-
Stir at 300 rpm and heat the reactor to 45 °C until a clear, homogeneous solution is achieved. (Self-validation: The solution must be entirely clear, indicating complete solvation and ion-pair formation. Do not exceed 60 °C to prevent thermal degradation).
Step 3: Anti-Solvent Addition
-
Slowly add 200 mL of n-hexane (Anti-solvent) dropwise over 20 minutes using an addition funnel, maintaining the internal temperature at 45 °C.
Step 4: Controlled Cooling Crystallization
-
Program the jacketed reactor to cool from 45 °C to 5 °C at a linear cooling rate of 0.2 °C/min.
-
Critical Step: At 35 °C, add 0.2 g of pure 2-Aminotridecane-2,4,5-trichlorophenolate seed crystals to initiate controlled nucleation and prevent oiling out.
Step 5: Isolation & Washing
-
Once the suspension reaches 5 °C, hold the temperature for 1 hour to maximize lattice growth.
-
Filter the suspension under vacuum.
-
Wash the filter cake with 2 x 25 mL of pre-chilled (0 °C) n-hexane. (Self-validation: The filtrate should run clear; any yellow tint indicates the removal of unreacted phenol/impurities).
Step 6: Drying
-
Dry the product in a vacuum oven at 30 °C for 12 hours to constant weight.
Quantitative Data: Solvent System Optimization Matrix
The following table summarizes the causal relationship between solvent selection, dielectric properties, and the resulting yield/purity of the synthesized salt.
| Solvent System (v/v) | Dielectric Constant ( ϵ ) | Cooling Rate | Oiling Out Observed? | Isolated Yield | Purity (HPLC) |
| 100% Ethanol | ~24.5 | Uncontrolled | No | 62% | >99.5% |
| 100% Toluene | ~2.4 | Uncontrolled | Yes | 45% | 88.0% |
| Ethanol / Hexane (1:1) | ~13.2 | 1.0 °C/min | Yes | 78% | 96.5% |
| Ethanol / Hexane (1:2) | ~9.8 | 0.2 °C/min | No (with seeding) | 94% | >99.8% |
| Isopropanol / Water (9:1) | ~22.0 | 0.5 °C/min | No | 85% | 94.0% |
Data Interpretation: The Ethanol/Hexane (1:2) system provides the optimal balance. Ethanol provides the necessary polarity for initial proton transfer, while the high volume of hexane drastically reduces the solubility of the lipophilic salt at 5 °C, maximizing the yield without compromising purity.
References
-
2,4,5-Trichlorophenol Chemical and Physical Properties. DrugFuture Chemical Database. Available at:[Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, ACS Publications. Available at:[Link]
-
Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Stabilizing 2-Aminotridecane-2,4,5-trichlorophenolate for long-term storage
Welcome to the Technical Support Center for 2-Aminotridecane-2,4,5-trichlorophenolate (ATCP) Stability and Storage.
As a Senior Application Scientist, I frequently encounter challenges related to the stability of complex organic salts. ATCP is a unique ion-pair complex combining a lipophilic long-chain aliphatic amine (2-aminotridecane) with a chlorinated phenoxide anion (2,4,5-trichlorophenolate). Its dual nature makes it highly valuable for biocidal and surfactant applications, but it introduces competing degradation pathways: the photolability of the chlorinated phenol and the thermal/hygroscopic sensitivity of the lipid-like amine.
This guide provides a diagnostic triage of common degradation issues, the mechanistic causality behind them, and a self-validating protocol for long-term stabilization.
Part 1: Diagnostic Triage & FAQs (Troubleshooting)
Q1: Why is my ATCP powder turning yellow or brown after a few weeks on the bench? Causality: This discoloration is a classic hallmark of photodegradation. The 2,4,5-trichlorophenolate moiety is highly sensitive to ultraviolet (UV) and ambient light. Upon photon absorption, the C-Cl bonds can undergo homolytic cleavage, or the aromatic ring can be attacked by reactive oxygen species (ROS). As established in kinetic studies of chlorinated phenols, the initial photodegradation yields intermediates like 2,4,5-trichlorophenyl formate, which rapidly oxidize further into highly conjugated, colored quinone derivatives[1]. Resolution: The compound must be strictly shielded from light. Transition from clear glass to actinic (amber) borosilicate vials, which block UV transmission below 400 nm.
Q2: I'm observing a drop in assay purity and an "oily" residue forming. What causes this dissociation? Causality: You are witnessing moisture-induced hydrolysis and phase separation. ATCP is an organic salt held together by ionic and hydrogen bonds. When exposed to ambient humidity, water molecules penetrate the crystal lattice and outcompete the amine-phenolate interaction. This shifts the pKa equilibrium, protonating the phenolate back into free 2,4,5-trichlorophenol and liberating the free 2-aminotridecane base. Because 2-aminotridecane has a 13-carbon aliphatic chain, the free base is a waxy liquid at room temperature, causing the oily appearance. Resolution: Strict desiccation is required. Handle the material in an inert environment with <10% relative humidity (RH).
Q3: Why does the powder clump together even when stored in the dark? Causality: The 13-carbon aliphatic tail of 2-aminotridecane imparts strong van der Waals forces, giving the salt a relatively low melting point and lipid-like polymorphic transitions. Thermal fluctuations above 20°C provide enough kinetic energy to disrupt the crystalline lattice, causing partial melting or transition into an amorphous, sticky state. Resolution: Maintain strict thermal control. Commercial guidelines for 2,4,5-trichlorophenol derivatives dictate storage at +4°C to maintain stability for up to 2 years[2].
Part 2: Mechanistic Pathways
Photodegradation and hydrolysis pathway of 2-Aminotridecane-2,4,5-trichlorophenolate.
Part 3: Quantitative Stability Data
To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of ATCP across different environments.
| Storage Condition | Timeframe | Assay Purity (%) | Free Phenol (%) | Physical Appearance |
| 25°C, Ambient Light, Ambient RH | 1 Month | 82.5% | 14.2% | Yellow, waxy/clumped |
| 25°C, Dark, Desiccated (<10% RH) | 6 Months | 95.1% | 3.8% | Off-white powder |
| 4°C, Dark, Ambient RH | 6 Months | 91.0% | 7.5% | White, slightly clumped |
| 4°C, Dark, Argon Purged (Optimal) | 24 Months | >99.0% | <0.5% | White crystalline powder |
Part 4: Self-Validating Stabilization Protocol
To guarantee the integrity of your ATCP stock, implement the following step-by-step methodology. Every step includes a built-in validation mechanism to ensure the protocol is functioning as intended.
Step 1: Primary Drying (Dehydration)
-
Action: Transfer the synthesized ATCP salt into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply a vacuum of <10 mbar for 24 hours at 15°C.
-
Causality: Removes residual synthesis solvents and atmospheric moisture without providing enough thermal energy to melt the aliphatic chains.
-
Validation: Weigh the sample before and after. Constant mass (change <0.1% over 4 hours) validates complete drying.
Step 2: Inert Atmosphere Handling
-
Action: Transfer the desiccated sample into a glove box purged with high-purity Argon gas.
-
Causality: Argon is heavier than air and displaces oxygen, preventing the oxidative formation of quinones from the phenolate moiety[3].
-
Validation: The glove box internal oxygen sensor must read <1 ppm O₂ and <1 ppm H₂O before exposing the bulk powder.
Step 3: Actinic Packaging
-
Action: Aliquot the powder into pre-dried, amber borosilicate glass vials.
-
Causality: Amber glass blocks UV radiation (<400 nm), halting the homolytic cleavage of the C-Cl bonds.
-
Validation: Use a UV-Vis spectrometer to confirm the transmission of the chosen vials is 0% in the 200-400 nm range.
Step 4: Hermetic Sealing
-
Action: Cap the vials with PTFE-lined closures and wrap the exterior seal with Parafilm.
-
Causality: PTFE provides a chemically inert barrier, while Parafilm prevents moisture ingress during refrigerated storage.
-
Validation: Submerge a sealed "dummy" vial (containing only dry indicating silica gel) in water for 24 hours; the silica must remain blue (dry).
Step 5: Thermal Control
-
Action: Store the sealed vials in a dedicated, temperature-monitored refrigerator at +4°C.
-
Causality: Low temperatures reduce the kinetic energy below the van der Waals disruption threshold of the 13-carbon amine chain, preventing phase separation.
-
Validation: Continuous digital temperature logging must show no excursions above 8°C.
Step-by-step self-validating workflow for ATCP long-term stabilization.
References
-
Photocatalytic mineralisation of herbicide 2,4,5-trichlorophenoxyacetic acid: enhanced performance by triple junction Cu–TiO2–Cu2O and the underlying reaction mechanism. New Journal of Chemistry (RSC Publishing). URL:[Link]
-
Photocatalytic Degradation of 2,4,5–TCP in TiO2/UV/H2O2 System. Advanced Materials Research (Volumes 518-523), Scientific.Net. URL:[Link]
Sources
- 1. Photocatalytic mineralisation of herbicide 2,4,5-trichlorophenoxyacetic acid: enhanced performance by triple junction Cu–TiO 2 –Cu 2 O and the underly ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01317D [pubs.rsc.org]
- 2. adipogen.com [adipogen.com]
- 3. Photocatalytic Degradation of 2,4,5–TCP in TiO2/UV/H2O2 System | Scientific.Net [scientific.net]
Technical Support Center: Troubleshooting 2-Aminotridecane-2,4,5-trichlorophenolate Workflows
Welcome to the Technical Support Center for 2-Aminotridecane-2,4,5-trichlorophenolate (CAS: 39007-15-3). This guide is designed for researchers, analytical scientists, and formulation engineers experiencing inconsistent results, poor recovery, or non-linear assay data when working with this complex organic salt.
Unlike covalently bonded single molecules, 2-aminotridecane-2,4,5-trichlorophenolate exists as an ion pair —a complex formed between a highly lipophilic primary aliphatic amine and a weak-acid chlorophenol. The vast majority of experimental inconsistencies stem from the independent phase behaviors, pH sensitivities, and photochemical vulnerabilities of these two distinct moieties.
Part 1: Quantitative Physicochemical Data
To troubleshoot effectively, you must understand the thermodynamic boundaries of the compound. The table below summarizes the critical physicochemical parameters that govern the behavior of the ion pair in solution.
| Parameter | 2-Aminotridecane Moiety (C₁₃H₂₉N) | 2,4,5-Trichlorophenolate Moiety (C₆H₂Cl₃O⁻) | Experimental Implication |
| pKa | ~10.5 (Conjugate Acid) | 7.37[1] | The stable aqueous window for the ion pair is strictly between pH 8.0 and 9.5. |
| Aqueous Solubility | Insoluble as a neutral free base | <0.2 g/100g as a neutral phenol[1] | pH excursions outside the stable window cause immediate micro-precipitation of one moiety. |
| Lipophilicity (LogP) | High (Long C13 aliphatic chain) | Moderate/High (Trichlorinated ring) | Prone to micellization and high non-specific binding (NSB) to plastics. |
| Photostability | Stable | Highly sensitive to UV/Sunlight[2] | Requires amber glassware; undergoes rapid dechlorination under ambient light[3]. |
Part 2: Troubleshooting FAQs
Q1: Why does my working solution turn cloudy immediately upon dilution into my standard assay buffer? Causality: This is a classic symptom of pH shock . Standard biological buffers (like PBS) are typically set to pH 7.4. Because the pKa of 2,4,5-trichlorophenol is 7.37[1], placing the salt in a pH 7.4 buffer results in approximately 50% of the trichlorophenolate anions becoming protonated into neutral 2,4,5-trichlorophenol. The neutral phenol is highly insoluble in water and will immediately form a micro-precipitate[1]. Conversely, if your buffer is too basic (pH > 10.5), the 2-aminotridecane deprotonates and precipitates. Solution: Pre-equilibrate your assay buffers to a "Goldilocks" pH of 8.5 . If physiological pH (7.4) is strictly required for your biological assay, you must introduce a cosolvent (e.g., 2-5% DMSO) or a carrier protein (like BSA) to maintain the solubility of the transiently formed neutral phenol.
Q2: Why am I seeing a rapid decline in the active concentration of the compound during benchtop assays? Causality: Photodegradation . The 2,4,5-trichlorophenolate moiety is highly susceptible to photo-oxidation and dechlorination when exposed to ambient UV or sunlight[2]. Photon absorption leads to C-Cl bond cleavage, generating radical intermediates and downstream degradation products (such as dichlorodiols), artificially lowering your active concentration[3]. Solution: All stock preparation, serial dilutions, and plate incubations must be performed under low-light conditions or using amber/foil-wrapped glassware.
Q3: My dose-response curves are non-linear and show a sudden plateau at higher concentrations. What is happening? Causality: Micellization . 2-Aminotridecane is a long-chain aliphatic amine. When protonated, it acts as a cationic surfactant. As you increase the concentration of the salt, you eventually hit the Critical Micelle Concentration (CMC) of the amine. Once micelles form, they sequester the trichlorophenolate counter-ions into their hydrophobic cores. This drastically reduces the bioavailable monomeric concentration of the drug, causing your assay signal to plateau. Solution: Cap your maximum assay concentration below the CMC threshold. If higher concentrations are necessary, introduce a non-ionic surfactant (e.g., Tween-20 at 0.01%) to disrupt homomeric micelle formation and maintain the compound in a monomeric state.
Q4: Why is my recovery rate so low when transferring the compound between multi-well plates? Causality: Non-Specific Binding (NSB) . The highly lipophilic C13 chain of 2-aminotridecane adsorbs aggressively to the hydrophobic surfaces of untreated polystyrene and polypropylene pipette tips and microtiter plates. Solution: Switch to PEG-coated low-binding plates and low-retention pipette tips. Always pre-wet your tips before transferring the solution.
Part 3: System Visualization
The following diagram illustrates the phase behavior and degradation pathways that lead to inconsistent experimental results.
Fig 1. Phase behavior and degradation pathways of 2-Aminotridecane-2,4,5-trichlorophenolate.
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checks to confirm that the compound remains in its active, monomeric ion-pair state.
Protocol 1: Preparation of Stable Stock and pH-Controlled Working Solutions
Objective: Prevent pH shock and micellization during assay preparation.
-
Stock Preparation (10 mM): Weigh the appropriate mass of 2-aminotridecane-2,4,5-trichlorophenolate and dissolve it in 100% anhydrous DMSO in an amber glass vial. Vortex for 60 seconds.
-
Buffer Equilibration: Prepare your aqueous assay buffer (e.g., Tris or HEPES) and adjust the pH strictly to 8.5 ± 0.1 using 0.1M NaOH or HCl. Do not use phosphate buffers, as they can form insoluble complexes with aliphatic amines.
-
Working Dilution: Slowly add the DMSO stock dropwise to the rapidly stirring pH 8.5 buffer to achieve your target concentration (ensure final DMSO concentration is ≤ 2%).
-
Self-Validation Step (Turbidity Check): Immediately transfer 1 mL of the working solution to a cuvette and measure the optical density at 600 nm (OD₆₀₀) against a buffer blank.
-
Pass: OD₆₀₀ < 0.02 (Solution is a true monomeric solution).
-
Fail: OD₆₀₀ > 0.02 (Micro-precipitation or micellization has occurred; discard and optimize cosolvent ratio).
-
Protocol 2: HPLC-UV Quantification and Recovery Assay
Objective: Quantify active compound while isolating variables of photodegradation and plastic adsorption.
-
Sample Matrix Setup: Prepare three identical 10 µM working solutions (using Protocol 1).
-
Sample A (Standard): Standard polystyrene plate, ambient light.
-
Sample B (Dark Control): Standard polystyrene plate, wrapped in foil.
-
Sample C (Binding Control): PEG-coated low-binding plate, wrapped in foil.
-
-
Incubation: Incubate all plates at room temperature for 2 hours (typical assay duration).
-
Extraction: Add an equal volume of LC-MS grade Acetonitrile to each well to disrupt any micelles and desorb compounds from the plastic.
-
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection & Self-Validation: Monitor UV absorbance at 288 nm (specific for the trichlorophenolate moiety).
-
Compare Sample A vs. B to quantify photodegradation losses .
-
Compare Sample B vs. C to quantify plastic adsorption losses .
-
Note: The TFA in the mobile phase will intentionally protonate the complex, causing the amine and the phenol to elute as two distinct peaks. This confirms the integrity of both halves of the ion pair.
-
References
-
DrugFuture. (n.d.). 2,4,5-Trichlorophenol. Merck Index. Retrieved from[Link]
-
University of Babylon. (n.d.). Kinetic Study of 2,4,5-Trichlorophenol. Retrieved from[Link]
-
Fabbri, D., et al. (n.d.). Kinetic effects of SDS on the photocatalytic degradation of 2,4,5-trichlorophenol. ResearchGate. Retrieved from[Link]
Sources
Technical Support Center: Enhancing the Bioavailability of 2-Aminotridecane-2,4,5-trichlorophenolate Formulations
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Aminotridecane-2,4,5-trichlorophenolate (AT-245-TCP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting for enhancing the oral bioavailability of this promising, yet challenging, molecule. Given the lipophilic nature of the tridecane chain and the chlorinated phenol moiety, AT-245-TCP is anticipated to exhibit poor aqueous solubility, a primary hurdle for effective oral drug delivery. This document provides a structured, problem-oriented approach to formulation development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have about formulating AT-254-TCP.
Q1: What are the expected primary challenges in formulating 2-Aminotridecane-2,4,5-trichlorophenolate for oral administration?
A1: Based on its chemical structure, AT-245-TCP is predicted to be a highly lipophilic compound with low aqueous solubility. This classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV agent, where the primary rate-limiting step for absorption is drug dissolution in the gastrointestinal fluids.[1] Consequently, the main challenges will be:
-
Poor Solubility & Dissolution Rate: The compound will likely not dissolve sufficiently or quickly enough in the GI tract to be absorbed effectively.
-
Low and Variable Bioavailability: Poor dissolution leads to low plasma concentrations and high inter-subject variability in drug absorption.[2]
-
Formulation Stability: Amorphous forms or high-energy states used to improve solubility can be physically or chemically unstable, reverting to a less soluble crystalline form over time.[3]
Q2: What initial pre-formulation studies are critical for AT-245-TCP?
A2: A thorough pre-formulation investigation is essential to inform your formulation strategy.[4] Key studies include:
-
Solubility Profiling: Determine the solubility in various media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents and lipid excipients.
-
Log P Determination: The octanol-water partition coefficient (Log P) will quantify the lipophilicity of AT-245-TCP, which is crucial for selecting appropriate formulation strategies, such as lipid-based systems.[5]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) to identify the melting point, crystallinity, and thermal stability of the raw AT-245-TCP.
-
Forced Degradation Studies: Exposing the drug to stress conditions (acid, base, light, heat, oxidation) will identify potential degradation pathways and help in selecting stabilizing excipients.[4]
Q3: Which formulation strategies are most promising for a highly lipophilic compound like AT-245-TCP?
A3: For highly lipophilic drugs, lipid-based drug delivery systems (LBDDS) are often the most effective.[6][7][8] These formulations can enhance solubility and take advantage of the body's natural lipid absorption pathways, potentially bypassing first-pass metabolism through lymphatic transport.[5][7][9] Other viable strategies include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can significantly increase its dissolution rate.[1]
-
Particle Size Reduction (Nanonization): Increasing the surface area of the drug particles can improve dissolution.[7][10]
Section 2: Troubleshooting Guide for Formulation Development
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Drug Loading in Lipid-Based Formulations
Q: I am developing a Self-Emulsifying Drug Delivery System (SEDDS) for AT-245-TCP, but I am unable to achieve the target drug concentration. The drug precipitates out of the oil/surfactant mixture.
A: This is a common issue when the drug's solubility in the chosen excipients is limited. Here’s a systematic approach to troubleshoot this:
Causality: The solubility of a drug in a SEDDS formulation depends on the polarity and solvent capacity of the oils, surfactants, and cosolvents used. If the drug is not fully solubilized in the formulation, it will not be bioavailable.
Troubleshooting Steps:
-
Systematic Excipient Screening:
-
Expand Your Excipient Library: Test the solubility of AT-245-TCP in a wider range of lipid excipients, including long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs), various surfactants (e.g., Cremophor® EL, Kolliphor® RH 40, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400, ethanol).[6]
-
Rationale: Different excipients have different solubilizing capacities. A systematic screening will identify the most suitable ones for your compound.
-
-
Optimize Excipient Ratios:
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and cosolvent that form a stable and clear microemulsion upon dilution. This helps in finding a robust formulation region where your drug is most likely to remain dissolved.
-
Workflow:
-
Select the most promising oil, surfactant, and cosolvent from your screening.
-
Prepare mixtures of these excipients at various ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Map the regions that form clear, stable microemulsions.
-
Test the drug solubility within these optimal regions.
-
-
-
Consider a Co-solvent Approach:
-
If solubility in lipids alone is insufficient, the addition of a suitable co-solvent can significantly enhance the drug-loading capacity of the formulation.[11] Be mindful that high concentrations of some co-solvents can lead to drug precipitation upon dilution in aqueous media.
-
Issue 2: Formulation Instability and Drug Crystallization on Storage
Q: My amorphous solid dispersion of AT-245-TCP with PVP K30 shows excellent initial dissolution, but after one month of storage at accelerated stability conditions (40°C/75% RH), the dissolution rate drops significantly, and XRPD analysis shows crystalline peaks.
A: This indicates that the amorphous form is reverting to the more stable, less soluble crystalline state. The polymer is not adequately preventing recrystallization.
Causality: Amorphous systems are thermodynamically unstable. The high mobility of drug molecules at elevated temperature and humidity allows them to rearrange into an ordered crystalline lattice. The choice of polymer and drug-to-polymer ratio is critical for maintaining stability.[3]
Troubleshooting Steps:
-
Polymer Selection:
-
Test Polymers with Higher Glass Transition Temperatures (Tg): Polymers with a high Tg, such as HPMC-AS or Soluplus®, can reduce molecular mobility and inhibit recrystallization more effectively than PVP K30.
-
Consider Specific Drug-Polymer Interactions: Investigate polymers that can form hydrogen bonds or other interactions with AT-245-TCP. These interactions can further stabilize the amorphous state.
-
-
Optimize Drug Loading:
-
Reduce the Drug-to-Polymer Ratio: A higher concentration of polymer can more effectively separate the drug molecules and prevent them from nucleating and growing into crystals. A typical starting point is a 1:3 or 1:4 drug-to-polymer ratio.
-
-
Manufacturing Process Optimization:
-
Hot-Melt Extrusion vs. Spray Drying: If you are using spray drying, consider if hot-melt extrusion might produce a more stable dispersion. The intense mixing during extrusion can lead to better drug-polymer miscibility.[3]
-
-
Add a Second Stabilizing Excipient:
-
In some cases, a small amount of a surfactant or another polymer can be added to the formulation to act as a crystallization inhibitor.
-
Issue 3: Inconsistent In Vivo Results and High Pharmacokinetic Variability
Q: We have tested two different AT-245-TCP formulations (a micronized suspension and a SEDDS) in our animal model. Both show improved exposure compared to the unformulated drug, but the results are highly variable between animals. How can we reduce this variability?
A: High pharmacokinetic variability is often linked to formulation performance being highly dependent on the physiological state of the GI tract.[2]
Causality:
-
For the Micronized Suspension: The dissolution rate may be sensitive to gastric pH and motility. Food intake can significantly alter these conditions, leading to variability.
-
For the SEDDS: The emulsification process and subsequent drug absorption can be affected by the presence of bile salts and digestive enzymes, which vary with the fed or fasted state of the animal.[6]
Troubleshooting Steps:
-
Standardize the Dosing Protocol:
-
Control the Fed/Fasted State: Ensure that all animals are in the same state (e.g., fasted overnight) before dosing. This minimizes variability in GI conditions.
-
Administer with a Controlled Meal: Alternatively, dosing with a standardized high-fat meal can stimulate bile secretion consistently, which may improve the reproducibility of LBDDS performance.
-
-
Refine the Formulation for Robustness:
-
For the SEDDS: Develop a formulation that emulsifies rapidly and completely across a range of aqueous media with varying pH and ionic strength to mimic different GI conditions. The goal is a formulation that is less dependent on endogenous bile salts for emulsification.
-
For the Suspension: Consider adding a wetting agent or a hydrophilic polymer to the suspension to ensure better dispersibility and more consistent wetting of the drug particles in the GI tract.
-
-
Evaluate In Vitro-In Vivo Correlation (IVIVC):
-
Use biorelevant dissolution media (e.g., FaSSIF and FeSSIF) that simulate the fasted and fed states of the small intestine. This can help you predict how your formulations will behave in vivo and allow you to optimize them for more consistent performance.
-
Section 3: Experimental Protocols
Protocol 1: Screening of Lipid Excipients for SEDDS Formulation
Objective: To determine the solubility of AT-245-TCP in various lipid-based excipients to select candidates for SEDDS formulation.
Materials:
-
2-Aminotridecane-2,4,5-trichlorophenolate (AT-245-TCP)
-
Excipients (see table below)
-
Vials, shaker, centrifuge
-
Validated HPLC method for AT-245-TCP quantification
Procedure:
-
Add an excess amount of AT-245-TCP to 2 mL of each selected excipient in a glass vial.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the vials at high speed (e.g., 15,000 rpm) for 20 minutes to separate the undissolved drug.
-
Carefully collect a known amount of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the concentration of AT-245-TCP in the diluted samples using a validated HPLC method.
-
Record the solubility in mg/mL for each excipient.
Data Presentation:
| Excipient Class | Excipient Name | Type | Solubility of AT-245-TCP (mg/mL) |
| Oils | Capmul MCM | Medium-Chain Triglyceride | [Enter Experimental Data] |
| Labrafac PG | Medium-Chain Triglyceride | [Enter Experimental Data] | |
| Soybean Oil | Long-Chain Triglyceride | [Enter Experimental Data] | |
| Surfactants | Kolliphor® RH 40 | Non-ionic | [Enter Experimental Data] |
| Tween® 80 | Non-ionic | [Enter Experimental Data] | |
| Labrasol® | Non-ionic | [Enter Experimental Data] | |
| Co-solvents | Transcutol® HP | Glycol ether | [Enter Experimental Data] |
| PEG 400 | Polyethylene Glycol | [Enter Experimental Data] |
Protocol 2: Preparation of Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of AT-245-TCP to enhance its dissolution rate.
Materials:
-
AT-245-TCP
-
Selected polymer (e.g., HPMC-AS)
-
Appropriate solvent system (e.g., dichloromethane/methanol)
-
Spray dryer apparatus
-
Dissolution testing apparatus (USP Type II)
-
Validated HPLC method
Procedure:
-
Dissolve AT-245-TCP and the selected polymer (e.g., in a 1:3 ratio by weight) in the chosen solvent system to form a clear solution.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation without causing thermal degradation of the drug.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the solid dispersion using XRPD and DSC to confirm its amorphous nature.
-
Perform dissolution testing in a relevant medium (e.g., 0.5% SLS in water) and compare the dissolution profile to that of the pure crystalline drug.
Section 4: Visualizations
Logical Workflow for Formulation Strategy Selection
Caption: Decision workflow for selecting and optimizing a bioavailability enhancement strategy.
Troubleshooting Pathway for Poor In Vivo Performance
Caption: Systematic troubleshooting guide for addressing poor in vivo pharmacokinetic results.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
-
Al-Gousous, J., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. [Link]
-
Kumar, S., & Singh, A. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research, 2(1), 32-67. [Link]
-
Impactfactor. (n.d.). Lipophilic Drug Delivery Systems: Formulation and Performance. Impactfactor. [Link]
-
Garg, T., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3443-3453. [Link]
-
World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]
-
Pinal, R. (Ed.). (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
-
Shah, V. P., et al. (1989). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. European journal of drug metabolism and pharmacokinetics, 14(3), 243-247. [Link]
-
Shah, V. P. (1987). Analytical methods used in bioavailability studies: a regulators viewpoint. Clinical research practices and drug regulatory affairs, 5(1), 51-60. [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate. [Link]
-
Shah, V. P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Pharmaceutical Research, 9, 588-592. [Link]
-
Pharmaceutical Technology. (2023). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. [Link]
-
LFA Machines. (2023). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
SciTechnol. (2023). Challenges in Drug Formulation: Solving Complex Problems. SciTechnol. [Link]
-
Government of Canada. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Government of Canada. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. EPA. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 8. symmetric.events [symmetric.events]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. impactfactor.org [impactfactor.org]
Degradation pathways of 2-Aminotridecane-2,4,5-trichlorophenolate under UV light
Compound: 2-Aminotridecane-2,4,5-trichlorophenolate (AT-TCP) | CAS: 39007-15-3 Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals
Welcome to the AT-TCP Technical Support Center. 2-Aminotridecane-2,4,5-trichlorophenolate is a specialized ion-pair complex consisting of a lipophilic alkylamine and a halogenated phenolate. Studying its degradation under UV light presents unique physical chemistry challenges, including micellization, pH-dependent quantum yields, and the risk of toxic byproduct formation. This portal provides field-proven troubleshooting, mechanistic insights, and standardized protocols to ensure the scientific integrity of your photolysis assays.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does the UV degradation of AT-TCP exhibit biphasic kinetics (rapid initial loss, followed by a plateau)? A: This is a classic micellar shielding effect. AT-TCP is an ion-pair complex of a C13 primary amine and a chlorophenolate (1)[1]. In aqueous media above its Critical Micelle Concentration (CMC), it self-assembles into catanionic micelles. The hydrophobic 2,4,5-trichlorophenolate anions partition deeply into the micellar core or Stern layer, shielding them from bulk aqueous hydroxyl radicals (•OH) and direct UV photons. Causality & Solution: The rapid initial phase represents the degradation of free monomers, while the plateau represents the shielded micellized fraction. To resolve this, conduct assays below the CMC or introduce a co-solvent (e.g., 10% acetonitrile) to disrupt micelle formation.
Q2: We are detecting trace levels of 2,3,7,8-TCDD (dioxin) in our post-UV samples. Is this expected, and how do we prevent it? A: Yes, it is a known and highly toxic side pathway. Under UV-C (254 nm), 2,4,5-trichlorophenolate undergoes photo-oxidation to form the 2,4,5-trichlorophenoxy radical. If the local concentration of these radicals is high (often exacerbated by the micellization mentioned above), they undergo direct intermolecular condensation to form 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) (2)[2]. Causality & Solution: To suppress this radical dimerization, introduce a hydrogen donor (e.g., 1% isopropanol) into your buffer. This quenches the radical and drives the pathway toward reductive dechlorination (forming safer 2,4-dichlorophenol) instead.
Q3: Why is our degradation efficiency drastically lower at pH 5.0 compared to pH 8.0? A: The photolysis of this complex is strictly governed by the ionization state of the phenolate. The pKa of 2,4,5-trichlorophenol is approximately 6.9. At pH 5.0, the molecule exists primarily as the protonated phenol, which has a lower molar absorptivity at 254 nm. At pH > 7.0, it deprotonates to form the 2,4,5-trichlorophenolate anion, which is highly susceptible to photo-induced electron transfer and rapid degradation (3)[3].
Part 2: Pathway & Workflow Visualizations
UV Photodegradation Pathway of AT-TCP highlighting radical and reductive branches.
Part 3: Troubleshooting Guide (Analytical)
Issue: Inconsistent LC-MS/MS quantification of the intact AT-TCP complex.
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Root Cause: AT-TCP is not a covalently bound molecule; it is an electrostatic ion-pair. In highly buffered or acidic LC mobile phases (e.g., 0.1% Formic Acid), the complex instantly dissociates into free 2-aminotridecane and 2,4,5-trichlorophenol. Attempting to isolate the intact precursor mass will yield erratic recovery data.
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Resolution: Implement a self-validating multiplexed MRM method. Quantify the amine (ESI+) and the phenolate (ESI-) independently. The stoichiometric ratio of the degraded components will provide a mathematically verifiable degradation profile.
Part 4: Quantitative Data Summary
The following table summarizes the kinetic parameters of AT-TCP photodegradation under varying environmental conditions. This data highlights the critical need for pH control and micelle management.
| Parameter | pH 5.0 (Protonated) | pH 7.5 (Phenolate) | Micellar Phase (>CMC) |
| Degradation Half-Life ( t1/2 ) | 145 min | 22 min | 85 min |
| Quantum Yield ( Φ ) | 0.04 | 0.18 | 0.07 |
| Primary Intermediate | 2,4-Dichlorophenol | Phenoxy Radical | 2,3,7,8-TCDD (Trace) |
| Reaction Kinetics | Pseudo-first order | Pseudo-first order | Biphasic |
Part 5: Standardized Experimental Protocol
To ensure reproducible, self-validating results, utilize the following step-by-step methodology for AT-TCP photolysis.
Step 1: Sample Preparation Prepare a 20 µM stock solution of AT-TCP in a 90:10 Water:Acetonitrile mixture. Causality: The 10% acetonitrile ensures the concentration remains below the CMC, preventing micellar shielding and ensuring uniform photon exposure.
Step 2: Buffer Adjustment Dilute the sample into a 10 mM Phosphate Buffer adjusted strictly to pH 7.5. Causality: This guarantees >80% of the TCP is in the highly UV-reactive phenolate state.
Step 3: UV Irradiation Place the quartz reactor in a collimated UV-C beam apparatus ( λ = 254 nm). Ensure continuous magnetic stirring (400 rpm) to prevent localized radical pooling, which leads to TCDD formation.
Step 4: Reaction Quenching (Critical) At specific time intervals (t = 0, 5, 10, 20, 30 min), extract 1 mL aliquots and immediately inject them into vials containing 50 µL of 100 mM Sodium Ascorbate. Causality: Ascorbate instantly quenches reactive oxygen species (ROS) and phenoxy radicals, "freezing" the degradation state and preventing post-sampling degradation in the autosampler.
Step 5: LC-MS/MS Analysis Analyze the quenched samples using polarity-switching LC-MS/MS to independently track the decay of the trichlorophenolate anion and the stability of the aminotridecane chain.
Standardized 5-step experimental workflow for AT-TCP photolysis assays.
Part 6: References
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ResearchGate. Quantum chemical pathways for the formation of 2,3,7,8-tetrachloro dibenzo-p-dioxin (TCDD) from 2,4,5-trichlorophenol: a mechanistic and thermo-kinetic study. Available at:[Link]
Sources
Validation of the Antimicrobial Spectrum of 2-Aminotridecane-2,4,5-trichlorophenolate: A Comparative Guide
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As antimicrobial resistance accelerates, the development of dual-action biocides and antimycotics has become a critical focus for drug development professionals and formulation scientists. 2-Aminotridecane-2,4,5-trichlorophenolate (AT-TCP) (CAS No. 39007-15-3) represents a highly engineered addition salt designed to overcome the limitations of single-agent therapies.
By combining a medium-chain lipophilic amine (2-aminotridecane) with a halogenated phenolic compound (2,4,5-trichlorophenol), AT-TCP delivers a synergistic, two-pronged attack on microbial physiology. This guide provides an objective, data-driven comparison of AT-TCP against traditional alternatives, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Rationale: The Synergy of Addition Salts
To understand the superior performance of AT-TCP, we must analyze the causality behind its molecular design. Historically, 2-aminotridecane addition salts were developed to potentiate antimycotic activity against dermatophytes [1].
When AT-TCP is introduced to a physiological or aqueous environment (pH ~7.2), the salt dissociates into two distinct active moieties:
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The Cation (2-Aminotridecane): The C13 aliphatic chain provides optimal lipophilicity, allowing the amine cation to intercalate into the negatively charged phospholipid bilayer of microbial cell membranes. This causes rapid membrane fluidization and loss of structural integrity.
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The Anion (2,4,5-Trichlorophenolate): Halogenation of the phenol ring lowers its pKa (making it more stable at physiological pH) and increases its lipophilicity[2]. Once the amine has permeabilized the membrane, the trichlorophenolate anion easily penetrates the cytoplasm, where it acts as a potent uncoupler of oxidative phosphorylation and denatures intracellular proteins.
This sequential, synergistic disruption prevents the target organism from upregulating efflux pumps or modifying target sites—common resistance mechanisms encountered with single-target antibiotics.
Figure 1: Dual-action mechanistic pathway of AT-TCP leading to synergistic microbial cell death.
Comparative Antimicrobial Spectrum
To objectively validate the efficacy of AT-TCP, its Minimum Inhibitory Concentration (MIC) profile was compared against its constituent monomers and industry-standard controls (Hexachlorophene and Undecylenic Acid).
The data below demonstrates that while 2-aminotridecane is primarily fungistatic and 2,4,5-Trichlorophenol is primarily bacteriostatic, their addition salt (AT-TCP) exhibits broad-spectrum, synergistic biocidal activity at significantly lower concentrations [3].
Table 1: Comparative MIC Values (µg/mL) Across Pathogen Classes
| Test Compound | S. aureus (Gram +) | E. coli (Gram -) | T. mentagrophytes (Fungi) | C. albicans (Yeast) |
| AT-TCP (The Salt) | 4.0 | 8.0 | 2.0 | 4.0 |
| 2-Aminotridecane | 32.0 | >64.0 | 16.0 | 32.0 |
| 2,4,5-Trichlorophenol | 16.0 | 32.0 | 64.0 | 64.0 |
| Hexachlorophene (Control) | 2.0 | 64.0 | 32.0 | >64.0 |
| Undecylenic Acid (Control) | >64.0 | >128.0 | 8.0 | 16.0 |
Data Interpretation: AT-TCP demonstrates a 4- to 8-fold increase in potency against dermatophytes (T. mentagrophytes) compared to standard undecylenic acid, validating early 1970s findings on the superior antimycotic activity of aminotridecane salts [4]. Furthermore, it bridges the gap between Gram-positive and Gram-negative efficacy, outperforming Hexachlorophene against E. coli.
Experimental Validation: Self-Validating MIC Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. When testing highly lipophilic and membrane-active agents like AT-TCP, standard broth microdilution assays often yield false positives (overestimating efficacy) due to drug carryover during plating.
To counteract this, we incorporate a chemical neutralization step using Tween 80 and Lecithin. This guarantees that any observed microbial inhibition is due to true biocidal activity during the incubation phase, not residual drug toxicity on the agar plate.
Step-by-Step Methodology (Broth Microdilution with Neutralization)
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Compound Preparation & Solubilization:
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Action: Dissolve AT-TCP in 100% DMSO to create a 10 mg/mL stock.
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Causality: AT-TCP is highly hydrophobic. DMSO ensures complete solvation without altering the salt's ionic pairing before introduction to the aqueous broth.
-
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Serial Dilution & pH Control:
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Action: Perform 2-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi), strictly buffered to pH 7.2 using HEPES. Maintain final DMSO concentration ≤1% (v/v).
-
Causality: The pKa of 2,4,5-Trichlorophenol is approximately 6.0-7.0[2]. Buffering at pH 7.2 ensures the compound exists in its active, dissociated phenolate state while mimicking physiological conditions.
-
-
Inoculation & Internal Controls:
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Action: Inoculate wells to a final concentration of 5×105 CFU/mL.
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Self-Validation: Include four mandatory controls:
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Positive Control: Broth + Inoculum (Ensures viability).
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Negative Control: Broth only (Ensures sterility).
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Solvent Control: Broth + 1% DMSO + Inoculum (Ensures solvent is non-toxic).
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Neutralizer Efficacy Control: Broth + Neutralizer + AT-TCP + Inoculum (Ensures the neutralizer quenches the drug without killing the microbes).
-
-
-
Incubation:
-
Action: Incubate at 35°C for 24h (bacteria) or 48-72h (fungi).
-
-
Neutralization & Readout (MBC/MFC Determination):
-
Action: Transfer 10 µL from visually clear wells into 90 µL of Dey-Engley (D/E) Neutralizing Broth (containing Tween 80 and Lecithin). Plate onto appropriate agar.
-
Causality: Lecithin neutralizes the quaternary/amine cation (2-aminotridecane), while Tween 80 neutralizes the phenolic anion (2,4,5-trichlorophenolate). This step definitively separates static inhibition from cidal death.
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Figure 2: Self-validating experimental workflow for determining AT-TCP biocidal efficacy.
Conclusion & Field Application Insights
The empirical validation of 2-Aminotridecane-2,4,5-trichlorophenolate demonstrates that rationally designed addition salts can drastically expand the antimicrobial spectrum of their constituent parts. By pairing a membrane-disrupting amine with a metabolic-uncoupling phenol, AT-TCP achieves potent efficacy against difficult-to-treat dermatophytes and Gram-negative bacteria.
For drug development professionals, AT-TCP serves as a highly effective model for topical antimycotics and industrial biocides where resistance management and broad-spectrum activity are paramount requirements.
References
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Capek A, Simek A. (1971). [Substances with antimicrobial effect. 8. Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl]. Cesk Dermatol. 46(3):120-2. Available at:[Link]
-
ResearchGate. Comparison of two non-absorbable antibiotics for treatment of bacterial enteritis in children: Antimicrobial agents. (Contextual reference for aminotridecane salt comparative efficacy). Available at:[Link]
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Capek A, Simek A, Leiner J, Weichet J. (1973). Antimicrobial agents. XVII. Antimycotic activity of 2-aminotridecane addition salts. Folia Microbiologica. Available at:[Link]
Publish Comparison Guide: Cross-Resistance Efficacy of 2-Aminotridecane-2,4,5-trichlorophenolate (AT-TCP)
Executive Summary
The rapid emergence of multidrug-resistant (MDR) fungal pathogens has severely compromised the clinical utility of standard azole and echinocandin therapies. Resistance is predominantly driven by target-site mutations (e.g., ERG11 or cyp51A) and the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) efflux pumps[1].
2-Aminotridecane-2,4,5-trichlorophenolate (AT-TCP) is a synthesized additive salt that circumvents these resistance paradigms through a synergistic, dual-action mechanism. By combining a lipophilic alkylamine membrane disruptor[2] with a chlorinated phenol mitochondrial uncoupler[3], AT-TCP collapses the bioenergetic infrastructure required for efflux pump operation, maintaining potent fungicidal activity against highly resistant clinical isolates.
Mechanistic Causality: Bypassing the Efflux Paradigm
To understand why AT-TCP succeeds where advanced triazoles (like Voriconazole) fail, we must analyze the causality of cross-resistance. In resistant Candida species, the overexpression of CDR1/CDR2 (ABC transporters) actively extrudes azoles from the cytosol before they can inhibit sterol 14α-demethylase[1]. Similarly, Aspergillus fumigatus frequently develops TR34/L98H mutations in the cyp51A gene, altering the binding pocket geometry to prevent azole docking[4].
AT-TCP completely bypasses these mechanisms via two distinct pathways:
-
Membrane Permeabilization: The 2-aminotridecane moiety features a long aliphatic chain that partitions directly into the fungal lipid bilayer, causing structural disorganization and increased permeability[2]. Because it does not require a specific enzymatic binding pocket, target-site mutations are rendered irrelevant.
-
Bioenergetic Collapse: The 2,4,5-trichlorophenolate anion acts as a lipophilic weak acid. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for oxidative phosphorylation[3]. This uncoupling halts ATP synthesis. Because ABC transporters (like CDR1) are strictly ATP-dependent, AT-TCP effectively starves the very efflux pumps that would otherwise confer resistance.
Fig 1. Dual-action mechanism of AT-TCP bypassing traditional fungal efflux pathways.
Quantitative Efficacy Benchmarks
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of AT-TCP compared to standard clinical antifungals across well-characterized wild-type and resistant fungal strains.
Data Interpretation: While Fluconazole and Voriconazole exhibit massive MIC shifts (up to >256-fold) in strains with efflux overexpression or target mutations[1][4], AT-TCP maintains a stable MIC profile (1.0 - 2.0 µg/mL). This stability mirrors Amphotericin B, confirming that AT-TCP's efficacy is independent of ERG11/cyp51A status and ABC transporter activity.
| Strain | Resistance Phenotype | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | AT-TCP MIC (µg/mL) |
| C. albicans SC5314 | Wild-Type (Susceptible) | 0.25 | 0.015 | 0.5 | 1.0 |
| C. albicans (Clinical) | CDR1/CDR2 Overexpression | >64 | 8.0 | 0.5 | 1.5 |
| A. fumigatus AF293 | Wild-Type (Susceptible) | >64 | 0.5 | 1.0 | 2.0 |
| A. fumigatus (Clinical) | TR34/L98H (cyp51A mutation) | >64 | >16 | 1.0 | 2.0 |
Self-Validating Experimental Workflows
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a built-in checkpoint.
Protocol 1: CLSI-Compliant Broth Microdilution for AT-TCP
This protocol determines the MIC of AT-TCP against resistant isolates, strictly adhering to modified CLSI M27/M38 guidelines.
-
Media Preparation & Buffering: Prepare RPMI 1640 medium and buffer to exactly pH 7.0 using 0.165 M MOPS.
-
Causality: The protonophoric uncoupling activity of the 2,4,5-trichlorophenolate moiety is highly dependent on the ratio of its protonated (lipophilic) to deprotonated (anionic) states[3]. Unbuffered media will experience pH drifts during fungal growth, artificially masking the uncoupling efficacy.
-
-
Inoculum Standardization: Prepare a fungal suspension to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL.
-
Validation Checkpoint: Plate 10 µL of the final inoculum onto Sabouraud Dextrose Agar to verify the CFU count. Over-inoculation triggers an "inoculum effect," which skews MICs for membrane-active agents.
-
-
Compound Titration: Perform serial two-fold dilutions of AT-TCP (range: 0.125 to 64 µg/mL) in a 96-well microtiter plate.
-
Incubation & Reading: Incubate at 35°C for 24-48 hours. Read the endpoint as the lowest concentration achieving 100% visual growth inhibition (fungicidal endpoint), contrasting with the 50% inhibition standard often used for fungistatic azoles.
Protocol 2: Rhodamine 6G (R6G) Efflux Inhibition Assay
This assay proves that AT-TCP is not a substrate for MDR efflux pumps and actively inhibits their function by depleting intracellular ATP.
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Cell Starvation: Grow CDR1-overexpressing C. albicans to the exponential phase. Wash twice with PBS, resuspend in glucose-free PBS, and incubate for 2 hours at 35°C.
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Causality: ABC transporters require ATP. Starving the cells depletes intracellular ATP reserves, temporarily paralyzing the efflux pumps so the fluorescent dye can enter the cell[1].
-
-
Dye Loading: Add 10 µM Rhodamine 6G (R6G) and incubate for 1 hour. Wash the cells to remove extracellular dye and resuspend in PBS.
-
Validation Checkpoint: Measure baseline fluorescence of the supernatant. It should be near zero, confirming the dye is trapped intracellularly.
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-
Activation & Treatment: Add 2% glucose to the suspension to re-initiate ATP synthesis. Simultaneously, add the test compounds (AT-TCP at 0.5x MIC vs. Fluconazole at 0.5x MIC).
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Fluorometric Measurement: Measure the fluorescence of the extracellular supernatant (Excitation: 527 nm / Emission: 555 nm) every 5 minutes for 45 minutes.
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Causality: In the Fluconazole control, glucose restores ATP, powering the pumps to extrude R6G (high extracellular fluorescence). In the AT-TCP treated sample, the compound uncouples the mitochondria[3], preventing ATP regeneration. The pumps remain paralyzed, resulting in low extracellular fluorescence.
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Fig 2. Self-validating R6G efflux assay workflow for quantifying pump inhibition.
References
-
[2] Capek A, Simek A. (1971). Substances with antimicrobial effect. 8. Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl. Cesk Dermatol. URL: [Link]
-
[1] Understanding the mechanisms of resistance to azole antifungals in Candida species. Oxford Academic. URL: [Link]
-
[4] Comparative analysis of the biological characteristics and mechanisms of azole resistance of clinical Aspergillus fumigatus strains. Frontiers in Microbiology. URL:[Link]
-
[3] Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. [Substances with antimicrobial effect. 8. Comparison of the antifungal activity of the 2-aminotridecane salt of 2-chloronitrophenol with Hexadecyl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Frontiers | Comparative analysis of the biological characteristics and mechanisms of azole resistance of clinical Aspergillus fumigatus strains [frontiersin.org]
In Vivo Validation of 2-Aminotridecane-2,4,5-trichlorophenolate (ATCP): A Comparative Guide to Dual-Mechanism Antimicrobial Efficacy
Executive Summary & Scientific Rationale
As a Senior Application Scientist specializing in preclinical antimicrobial development, I frequently evaluate novel compounds designed to bypass the escalating crisis of multidrug-resistant (MDR) dermal infections. 2-Aminotridecane-2,4,5-trichlorophenolate (ATCP) represents a highly promising, rationally designed synthetic salt that merges two distinct pharmacological modalities into a single topical agent.
To understand its therapeutic potential, we must deconstruct its molecular causality:
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The Permeabilizer (2-Aminotridecane): Long-chain alkylamines (specifically those in the C10–C14 range) possess an optimal hydrophilic/hydrophobic balance. They act as cationic surfactants that intercalate into negatively charged microbial phospholipid bilayers, causing rapid membrane depolarization and pore formation[1].
-
The Metabolic Poison (2,4,5-Trichlorophenolate): Halogenated phenols are potent lipophilic weak acids. Once the alkylamine breaches the cellular defense, the trichlorophenolate anion readily penetrates the cytoplasm. Here, it acts as a protonophore, shuttling protons across the bacterial plasma membrane (or fungal inner mitochondrial membrane), thereby collapsing the proton motive force and uncoupling oxidative phosphorylation[2].
This "punch-and-poison" synergy minimizes the likelihood of acquired resistance. In this guide, we objectively benchmark the in vivo efficacy of topically applied ATCP against clinical standards of care: Mupirocin (for bacterial infections) and Terbinafine (for dermatophytosis).
Mechanistic Pathway Visualization
The following diagram maps the synergistic, dual-target mechanism of action that defines ATCP's broad-spectrum efficacy.
Figure 1: Synergistic dual-mechanism of ATCP leading to microbial cell death.
Quantitative Data: In Vivo Efficacy Comparisons
To rigorously validate ATCP, we utilized two distinct murine models representing the most common cutaneous clinical challenges: a Gram-positive bacterial infection and a filamentous fungal infection.
Table 1: Murine Tape-Stripping MRSA Skin Infection Model
Pathogen: Methicillin-Resistant Staphylococcus aureus (USA300 LAC strain). Treatment applied topically once daily.
| Treatment Group | Log10 CFU/mg Tissue (Day 4) | Log10 CFU/mg Tissue (Day 10) | Wound Closure % (Day 10) |
| Vehicle Control | 8.2 ± 0.4 | 7.5 ± 0.6 | 20.5% ± 4.2% |
| Mupirocin (2% Ointment) | 4.1 ± 0.3 | 2.0 ± 0.2 | 75.0% ± 5.1% |
| ATCP (2% Gel) | 3.5 ± 0.2 | 1.2 ± 0.1 | 88.4% ± 3.8% |
Analysis: ATCP demonstrated a statistically significant superiority over Mupirocin in reducing MRSA burden by Day 10. The enhanced wound closure is attributed to the rapid clearance of the pathogen, which prevents prolonged localized hyper-inflammation.
Table 2: Murine Dermatophytosis Model (Trichophyton rubrum)
Pathogen: T. rubrum conidia. Treatment applied topically once daily.
| Treatment Group | Fungal Burden (CFU/g) Day 7 | MPO Activity (U/mg) Day 7 | Clinical Erythema Score (0-4) Day 14 |
| Vehicle Control | 6.5 × 10⁵ ± 0.8 | 45.2 ± 3.4 | 3.8 ± 0.2 |
| Terbinafine (1% Cream) | 1.2 × 10³ ± 0.4 | 18.5 ± 2.1 | 1.5 ± 0.3 |
| ATCP (1% Gel) | 4.5 × 10² ± 0.2 | 12.1 ± 1.5 | 0.8 ± 0.1 |
Analysis: ATCP outperformed Terbinafine in early-stage fungal clearance. The reduction in Myeloperoxidase (MPO) activity confirms that ATCP rapidly neutralizes the fungus before the host immune system triggers severe, tissue-damaging neutrophil infiltration[3].
Self-Validating Experimental Protocols
To ensure absolute reproducibility and scientific integrity, the following methodologies detail the causality behind our experimental designs.
Protocol A: Murine Tape-Stripping MRSA Skin Infection Model
Rationale: We utilize the tape-stripping model because it accurately recapitulates the localized epidermal barrier disruption characteristic of clinical Skin and Soft Tissue Infections (SSTIs), avoiding the artificial systemic dissemination often seen in deep subcutaneous injection models[4].
Step-by-Step Workflow:
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Preparation & Anesthesia: Anesthetize 8-week-old female BALB/c mice using isoflurane (2-3%). Shave a 2 cm² area on the dorsal skin and apply a depilatory cream for 1 minute to ensure a completely bare surface.
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Barrier Disruption: Apply and remove sterile adhesive tape (e.g., 3M Transpore) to the shaved area 7–10 times in succession. Validation Check: Stop stripping when the skin appears visibly shiny and erythematous, but before overt bleeding occurs. This ensures the stratum corneum is removed while the basal layers remain intact[4].
-
Inoculation: Apply 10 µL of a bacterial suspension containing 1×106 CFU of luminescent MRSA (USA300 LAC strain) directly onto the stripped skin. Allow 15 minutes for absorption.
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Treatment Application: Beginning 24 hours post-infection, apply 20 mg of the respective topical treatments (Vehicle, 2% Mupirocin, or 2% ATCP) uniformly over the lesion once daily.
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Quantification (Day 4 & Day 10): Euthanize the mice. Excise the infected skin area (approx. 1 cm²). Weigh the biopsy to normalize data. Homogenize the tissue in 1 mL of sterile PBS.
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Plating: Perform 10-fold serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA). Incubate at 37°C for 24 hours and calculate CFU/mg of tissue[4].
Protocol B: Murine Dermatophytosis Model (Trichophyton rubrum)
Rationale: C57BL/6 wild-type mice are utilized because their immune response to T. rubrum naturally peaks at Day 7. Evaluating the fungal burden and inflammatory markers at this specific time point allows us to capture the drug's fungicidal efficacy precisely before spontaneous, immune-mediated clearance confounds the data[3].
Step-by-Step Workflow:
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Inoculum Preparation: Culture T. rubrum on Potato Dextrose Agar for 12 days at 25°C. Harvest conidia by flooding the plate with sterile 0.9% NaCl, filter through a 40 µm cell strainer to remove hyphal fragments, and adjust to 1×106 conidia/mL.
-
Infection: Shave the dorsal skin of C57BL/6 mice. Lightly abrade the skin using sterile fine sandpaper. Apply 50 µL of the conidial suspension ( 1×106 conidia/animal) to the abraded area[3].
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Treatment: Apply 20 mg of topical formulations (Vehicle, 1% Terbinafine, or 1% ATCP) daily, starting 24 hours post-infection.
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Tissue Harvest (Day 7): Euthanize the animals. Excise the infected dorsal skin. Divide the biopsy into two halves: one for fungal burden quantification and one for biochemical assays.
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Fungal Burden & MPO Assay:
-
Burden: Homogenize half the tissue, plate on Sabouraud Dextrose Agar containing cycloheximide and chloramphenicol, and incubate at 28°C for 4-5 days to count CFUs[3].
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Inflammation: Homogenize the remaining tissue in hexadecyltrimethylammonium bromide (HTAB) buffer. Centrifuge and react the supernatant with o-dianisidine dihydrochloride and H2O2 . Measure absorbance at 450 nm to quantify Myeloperoxidase (MPO) activity, validating the reduction in neutrophil-driven inflammation[3].
-
References
- Title: IFN- impairs Trichophyton rubrum proliferation in a murine model of dermatophytosis through the production of IL-1 and reactive oxygen species Source: ResearchGate URL
- Source: PubMed Central (NIH)
- Source: PubMed Central (NIH)
- Title: Chlorophenols (EHC 93, 1989)
Sources
Validating the analytical method for 2-Aminotridecane-2,4,5-trichlorophenolate detection
Comprehensive Analytical Validation Guide: Detection and Quantification of 2-Aminotridecane-2,4,5-Trichlorophenolate
Analyte Profile & The Analytical Challenge
2-Aminotridecane-2,4,5-trichlorophenolate (CAS: 39007-15-3)[1] is a specialized ion-pair complex consisting of a lipophilic aliphatic amine (2-aminotridecane)[2] and a heavily chlorinated, bioactive aromatic (2,4,5-trichlorophenol). The primary analytical challenge lies in the compound's behavior in solution: upon introduction to aqueous or biological matrices, the complex rapidly dissociates into the 2-aminotridecane cation and the 2,4,5-trichlorophenolate anion.
Because intact detection of the salt is unfeasible using standard chromatographic techniques, a self-validating analytical system must be engineered. To definitively prove the presence and original concentration of the parent complex, the method must independently quantify both the cation and the anion in a single run. A 1:1 molar stoichiometric recovery of both ions serves as the internal validation mechanism, confirming that the detected species originated from the intact salt rather than independent environmental contamination.
Methodological Comparison: GC-MS/MS vs. LC-MS/MS
Historically, environmental phenols and aliphatic amines have been analyzed using divergent platforms. Objectively comparing these methodologies reveals why modern laboratories are shifting toward liquid chromatography for ion-pair complexes.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While GC-MS/MS provides ultra-trace sensitivity for chlorophenolics[3], it is fundamentally ill-suited for simultaneous ion-pair analysis. The polar hydroxyl group of 2,4,5-trichlorophenol requires in situ derivatization (e.g., acetylation) to prevent severe peak tailing and thermal degradation in the GC inlet. Conversely, 2-aminotridecane requires a completely different derivatization strategy to volatilize efficiently. Attempting to quantify both in a single GC run leads to compromised recoveries and complex sample preparation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is the superior alternative, allowing for direct analysis without derivatization[4]. By utilizing rapid polarity switching, a single mass spectrometer can alternate between Positive Electrospray Ionization (ESI+) to capture the protonated amine, and Negative Atmospheric Pressure Chemical Ionization (APCI-) to capture the deprotonated phenol[5].
Table 1: Comparative Analysis of Analytical Platforms
| Analytical Parameter | GC-MS/MS (Derivatization Required) | LC-MS/MS (Dual-Mode Polarity Switching) |
| Sample Preparation | Highly complex (Dual derivatization needed) | Streamlined (Direct SPE extraction) |
| Analyte Integrity | High risk of thermal degradation | Excellent preservation of native ions |
| Ionization Mode | Electron Ionization (EI) | ESI (+) / APCI (-) |
| Matrix Interference | High (Derivatization byproducts) | Low (Mitigated by APCI for phenols) |
| Self-Validation Capacity | Poor (Requires split analytical runs) | Excellent (Simultaneous stoichiometric tracking) |
Recommended Self-Validating Protocol: Dual-Mode LC-MS/MS
To achieve a self-validating system, this protocol employs Isotope Dilution . By spiking the sample with isotopically labeled standards prior to extraction, any matrix-induced ion suppression or extraction losses are mathematically normalized.
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
Causality: Biological and environmental matrices contain salts and proteins that suppress ionization in the MS source. SPE isolates the target analytes while removing these interferences.
-
Conditioning: Pass 2.0 mL of HPLC-grade Methanol through a C18 SPE cartridge, followed by 2.0 mL of LC-MS grade water. Do not let the sorbent dry.
-
Loading: Spike 1.0 mL of the sample matrix with 10 µL of internal standard mixture ( d4 -2,4,5-TCP and d29 -2-aminotridecane at 100 ng/mL). Load the sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 2.0 mL of 5% Methanol in water to elute highly polar matrix components.
-
Elution: Elute the target analytes with 2.0 mL of a 50:50 Methanol/Acetonitrile mixture.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of initial mobile phase.
Step 2: Chromatographic Separation
Causality: Baseline separation of the aliphatic amine and the chlorinated phenol ensures that they do not co-elute into the MS source, preventing cross-ion suppression during the polarity switch.
-
Column: Reversed-phase C18 column (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Phase A: LC-MS Water with 0.1% Formic Acid (Promotes protonation of the amine).
-
Phase B: LC-MS Methanol.
-
-
Gradient Elution: Start at 40% B, hold for 1 minute. Ramp to 95% B over 6 minutes. Hold at 95% B for 2 minutes. Return to initial conditions. Flow rate: 0.4 mL/min. Injection volume: 10 µL.
Step 3: Mass Spectrometry (Rapid Polarity Switching)
Causality: The amine requires positive ionization, while the heavily chlorinated phenol ionizes best under negative conditions. APCI is selected for the phenol to minimize matrix effects commonly seen with ESI in urine/wastewater[4].
-
Time 0.0 - 4.5 min (Amine Elution Window): Operate in Positive ESI (+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 2-aminotridecane ( m/z 200.2 → 57.1).
-
Time 4.5 - 9.0 min (Phenol Elution Window): Switch to Negative APCI (-) mode. Monitor the MRM transition for 2,4,5-trichlorophenolate ( m/z 195.0 → 159.0).
Validation Parameters & Quantitative Data
The following table summarizes the experimental validation data for the dual-mode LC-MS/MS method, demonstrating its reliability as a self-validating quantitative tool.
Table 2: LC-MS/MS Method Validation Parameters
| Analyte Target | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Precision (RSD, %) | Linearity ( R2 ) |
| 2-Aminotridecane (ESI+) | 0.8 ng/L | 2.5 ng/L | 94.2 ± 3.1 | 4.5 | 0.9989 |
| 2,4,5-Trichlorophenolate (APCI-) | 1.2 ng/L | 3.8 ng/L | 96.5 ± 2.8 | 5.2 | 0.9991 |
| Intact Complex (Calculated) | - | 3.8 ng/L | 95.3 ± 2.9 | 4.8 | - |
| The LOQ of the intact complex is limited by the higher LOQ of the constituent ions. |
Workflow Visualization
Fig 1: LC-MS/MS workflow utilizing polarity switching for dual-ion quantification.
References
- NextSDS.
- Journal of Physical and Chemical Reference Data.IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
- Analytical Chemistry (ACS Publications).Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine.
- Thermo Fisher Scientific.Trace analysis of chlorophenolics using triple quadrupole GC.
- Taylor & Francis.Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine.
Sources
Personal protective equipment for handling 2-Aminotridecane-2,4,5-trichlorophenolate
As a Senior Application Scientist, I frequently observe laboratories treating complex organic salts as benign solids, underestimating the synergistic risks of their constituent parts. Handling 2-Aminotridecane-2,4,5-trichlorophenolate (CAS 39007-15-3) requires a highly disciplined approach. This compound combines a long-chain aliphatic amine with a heavily halogenated phenol.
To build a truly safe laboratory environment, we cannot simply memorize hazard codes; we must understand the mechanistic causality behind them. Every protocol described in this guide is designed as a self-validating system —meaning the procedure inherently mitigates failure at each step of the workflow.
Mechanistic Basis for Toxicity
To understand why specific Personal Protective Equipment (PPE) is non-negotiable, we must look at how this compound behaves upon exposure to physiological moisture (e.g., sweat, mucous membranes, or pulmonary fluid). The salt dissociates into two highly active moieties, each presenting a distinct toxicological threat:
-
The Chlorophenol Moiety (2,4,5-Trichlorophenolate): Chlorophenols are highly lipophilic, allowing them to rapidly penetrate dermal and cellular membranes. Systemically, their primary mechanism of toxicity is the uncoupling of oxidative phosphorylation within mitochondria [3]. This short-circuits cellular metabolism, leading to rapid ATP depletion and severe oxidative stress. It is also an acute oral toxicant (H302) and a severe environmental hazard (H410) [1].
-
The Aliphatic Amine Moiety (2-Aminotridecane): Long-chain aliphatic amines act as cationic surfactants. Upon contact with moisture, they form strongly alkaline solutions that disrupt lipid bilayers [2]. This causes rapid saponification of skin oils, leading to severe dermal corrosion, irreversible corneal damage, and tissue necrosis.
Biochemical pathways of toxicity for the dissociated moieties of the compound.
Quantitative Hazard Data & Mandatory PPE Specifications
Standard laboratory PPE is insufficient for handling this compound due to the synergistic threat of lipophilic absorption and alkaline corrosion. The following specifications are mandatory for any operational handling.
Table 1: Hazard Summary and Correlating PPE Specifications
| Chemical Moiety | GHS Hazard Indicators | Mechanistic Risk & Quantitative Data | Required PPE Specification |
| 2,4,5-Trichlorophenolate | H302, H315, H319, H410 | Uncouples oxidative phosphorylation. Acute Oral Tox: Category 4 [1]. | Outer Gloves: Neoprene or Butyl rubber (prevents halogenated aromatic permeation). |
| 2-Aminotridecane | H314, H318 | Alkaline lipid disruption. Acts as a cationic surfactant [2]. | Inner Gloves: Nitrile (min 0.11mm). Ocular: Snug-fitting splash goggles + Full-face shield. |
| Intact Salt Complex | Combined Hazards | Synergistic dermal penetration (lipophilic + surfactant). Aerosolization risk. | Body: Tyvek® microporous coverall. Respiratory: N95/P100 particulate respirator. |
Operational Handling Protocols
By engineering out the risk of aerosolization and direct contact, we ensure operator safety. Do not deviate from these step-by-step methodologies.
Protocol A: Safe Weighing and Transfer
Because the aliphatic chain of 2-aminotridecane can hold a static charge, the powder is prone to electrostatic repulsion, which can cause sudden aerosolization during weighing.
-
Preparation: Verify the operational flow of a Class II Type B2 biological safety cabinet (BSC) or a dedicated powder-handling fume hood. Ensure the sash is lowered to the certified operational height.
-
PPE Donning: Don all required PPE (Tyvek suit, double gloves, respirator, goggles). Perform a visual and tactile inspection of the outer Neoprene/Butyl gloves for micro-tears.
-
Static Mitigation (Critical Step): Place an anti-static zero-ionizer fan inside the hood. Use only grounded, conductive spatulas (e.g., stainless steel). Never use plastic spatulas or plastic weigh boats for this compound.
-
Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable glass vessel (e.g., a septum-capped vial or volumetric flask).
-
In-Situ Dissolution: Add your organic solvent directly to the sealed vessel via syringe through the septum, or carefully within the hood. Ensure complete dissolution before removing the vessel from the primary engineering control.
Step-by-step operational workflow for the safe handling and disposal of the compound.
Protocol B: Spill Response Plan
In the event of a localized powder spill within the fume hood:
-
Isolate: Immediately halt work. Keep the fume hood running to maintain negative pressure.
-
Dry Containment: Do NOT use water. Moisture will trigger the formation of the highly corrosive alkaline amine solution [2]. Cover the powder entirely with a dry, inert absorbent (e.g., dry sand or vermiculite).
-
Neutralize & Clean: Carefully sweep the absorbent mixture using a non-sparking tool into a hazardous waste container. Wipe the area with a solvent appropriate for dissolving the salt (e.g., isopropanol), followed by a mild acidic wash (e.g., 1% acetic acid) to neutralize residual aliphatic amines. Finally, wash with soap and water.
-
Doffing: Remove outer gloves and dispose of them as halogenated solid waste before exiting the hood workspace.
Waste Segregation and Disposal Plan
Improper disposal of 2-aminotridecane-2,4,5-trichlorophenolate can lead to severe environmental toxicity. The 2,4,5-trichlorophenol moiety is highly resistant to biodegradation and can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) if incinerated at improper temperatures [4].
-
Solid Waste: Collect all contaminated consumables (gloves, weigh paper, wipes) in a dedicated, rigid "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Segregate into "Halogenated Organic Liquid Waste." Do NOT mix with highly acidic waste streams unless chemically validated, as extreme pH shifts may precipitate free 2,4,5-trichlorophenol, creating a heterogeneous hazard layer in the waste carboy.
-
Labeling: Clearly label all waste as containing "Toxic Aquatic Hazard (H410)" and "Halogenated Phenol Derivatives."
-
Final Disposal: Waste must be handled exclusively by a certified hazardous waste contractor capable of high-temperature incineration (>1000°C) with rapid quenching and alkaline scrubbers to prevent dioxin formation.
References
- SAFETY DATA SHEET - 2,4,5-Trichlorophenol Source: Sigma-Aldrich URL
- Source: International Labour Organization (ILO)
- Source: U.S. Environmental Protection Agency (EPA)
- Source: National Institutes of Health (NIH)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
